molecular formula C29H24N4O8 B8304095 2',3',5'-Tri-o-benzoyl-5-azacytidine

2',3',5'-Tri-o-benzoyl-5-azacytidine

Numéro de catalogue: B8304095
Poids moléculaire: 556.5 g/mol
Clé InChI: XMEBCSNOBVAIDQ-MOUTVQLLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2',3',5'-Tri-o-benzoyl-5-azacytidine is a useful research compound. Its molecular formula is C29H24N4O8 and its molecular weight is 556.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H24N4O8

Poids moléculaire

556.5 g/mol

Nom IUPAC

[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1

Clé InChI

XMEBCSNOBVAIDQ-MOUTVQLLSA-N

SMILES isomérique

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

SMILES canonique

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of the potent hypomethylating agent 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety enhances the compound's stability and hydrophobicity, aiming to improve its pharmacokinetic properties, such as oral bioavailability. Upon administration, it is metabolized to its active form, 5-azacytidine, which then exerts its antineoplastic effects through a dual mechanism: inhibition of DNA methyltransferases (DNMTs) leading to DNA hypomethylation and re-expression of tumor suppressor genes, and its incorporation into RNA and DNA, which disrupts nucleic acid and protein synthesis, ultimately leading to cytotoxicity in rapidly dividing cancer cells. This guide provides a comprehensive overview of the core mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the key cellular pathways.

Introduction: The Rationale for a Prodrug Approach

5-Azacytidine is a well-established therapeutic agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] However, its clinical utility is hampered by its chemical instability in aqueous solutions and low oral bioavailability.[2] To overcome these limitations, prodrug strategies have been employed, involving the esterification of the hydroxyl groups on the ribose sugar. This compound is one such prodrug, designed to mask the hydrophilic hydroxyl groups with lipophilic benzoyl groups. This modification is intended to increase the molecule's stability and facilitate its absorption across biological membranes.

The benzoyl groups are anticipated to be cleaved by esterases present in the body to release the active drug, 5-azacytidine.[1] This targeted release of the active compound is a key aspect of its design.

Core Mechanism of Action

The pharmacological activity of this compound is dependent on its conversion to 5-azacytidine. The mechanism of action of 5-azacytidine is multifaceted and dose-dependent.

DNA Methyltransferase (DNMT) Inhibition and DNA Hypomethylation

At low concentrations, the primary mechanism of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs). The process unfolds as follows:

  • Cellular Uptake and Activation: 5-azacytidine is transported into the cell and is phosphorylated to 5-azacytidine triphosphate. A portion of this is then converted to 5-aza-2'-deoxycytidine triphosphate by ribonucleotide reductase.

  • Incorporation into DNA: During DNA replication, 5-aza-2'-deoxycytidine triphosphate is incorporated into the newly synthesized DNA strand in place of cytosine.

  • Covalent Trapping of DNMTs: When DNMTs attempt to methylate the 5-azacytosine (B16484) base, a stable covalent bond is formed between the enzyme and the azacytosine ring. This covalent adduct traps the DNMT, leading to its degradation.[3]

  • Passive Demethylation: The depletion of active DNMTs results in a failure to maintain methylation patterns during subsequent rounds of DNA replication. This leads to a passive, replication-dependent demethylation of the genome.

  • Gene Reactivation: The resulting hypomethylation of CpG islands in the promoter regions of genes can lead to the re-expression of previously silenced tumor suppressor genes, restoring their function in cell cycle control and apoptosis.[4]

Cytotoxicity through RNA and DNA Incorporation

At higher concentrations, 5-azacytidine exhibits direct cytotoxic effects.

  • Incorporation into RNA: As a ribonucleoside analog, 5-azacytidine is predominantly incorporated into RNA. This incorporation disrupts RNA metabolism, leading to the disassembly of polyribosomes, defective methylation of transfer RNA, and inhibition of protein synthesis, ultimately resulting in cell death.[1]

  • Incorporation into DNA: To a lesser extent, it is also incorporated into DNA, where it can lead to DNA damage and interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects.[4]

Quantitative Data

Direct quantitative data for this compound is limited in the public domain. However, extensive data is available for a closely related and structurally analogous prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC) , which also functions as a prodrug for 5-azacytidine. The following tables summarize key findings from preclinical studies of TAC, which can be considered a reasonable surrogate for understanding the potential of acylated 5-azacytidine prodrugs.

Table 1: In Vitro Activity of 5-Azacytidine (Active Metabolite)
Cell LineIC50 (µM)AssayReference
L12100.2MTS Assay[1]

Note: The prodrug TAC showed no in vitro activity at concentrations up to 100-fold higher than the IC50 of 5-azacytidine, indicating that it requires in vivo metabolic activation.[1]

Table 2: Pharmacokinetic Parameters of TAC and 5-Azacytidine in Mice
CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
5-Azacytidinei.v.2520000.08700N/A[1]
TACoral38700 (TAC)0.25400 (TAC)Not reported[1]
5-Azacytidine (from oral TAC)oral383000.5600~85% (relative to i.v. 5-azacytidine)[1]
Table 3: In Vivo Efficacy of TAC in a Murine Leukemia Model (L1210)
Treatment GroupDose and RouteMedian Survival (days)Increased Lifespan (%)Reference
Control (untreated)N/A80[1]
5-Azacytidine25 mg/kg i.p.17112[1]
TAC38 mg/kg oral1250[1]
TAC50 mg/kg oral1250[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the analogous prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC). These protocols provide a framework for the types of studies necessary to evaluate the mechanism of action of this compound.

In Vivo Antileukemic Activity
  • Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice.

  • Cell Line: L1210 lymphocytic leukemia cells, maintained by weekly intraperitoneal (i.p.) passages in BDF1 mice.

  • Procedure:

    • Leukemia cells from ascites fluid were diluted in RPMI 1640 medium.

    • 1 x 10^5 cells in 0.1 mL were injected i.p. into recipient mice.

    • Treatment was initiated 24 hours after tumor cell inoculation and continued for 5 consecutive days.

    • TAC was administered daily via oral gavage (38 mg/kg or 50 mg/kg). 5-Azacytidine was administered i.p. (25 mg/kg). Compounds were freshly prepared daily in sterile water.

    • A control group received sterile water.

    • Mice were monitored daily, and the primary endpoint was median survival time.[1]

Pharmacokinetic Analysis
  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice were administered a single dose of TAC (38 mg/kg, oral) or 5-azacytidine (25 mg/kg, intravenous).

    • Blood samples were collected at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

    • Plasma was separated by centrifugation.

    • Plasma concentrations of TAC and 5-azacytidine were determined using a validated LC/MS/MS method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using noncompartmental analysis.[1]

Global DNA Methylation Assay
  • Procedure:

    • Mice were treated with TAC or 5-azacytidine for 5 days.

    • 24 hours after the final dose, tissues (e.g., gut, spleen) were harvested.

    • Genomic DNA was isolated from the tissues.

    • Global DNA methylation was assessed using a dot blot assay with an antibody specific for 5-methylcytosine.

    • Densitometry was used to quantify the levels of DNA methylation relative to untreated controls.[1]

Visualizing the Mechanism of Action

Signaling Pathway of 5-Azacytidine

5-Azacytidine_Mechanism cluster_0 Cellular Environment cluster_1 Intracellular Activation cluster_2 Mechanism of Action Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine 5-Aza 5-Azacytidine Prodrug->5-Aza Metabolism Phosphorylation Phosphorylation (Uridine-Cytidine Kinase) 5-Aza->Phosphorylation Esterases Esterases 5-Aza-TP 5-Aza-CTP Phosphorylation->5-Aza-TP RNR Ribonucleotide Reductase 5-Aza-TP->RNR RNA_Incorp Incorporation into RNA 5-Aza-TP->RNA_Incorp 5-Aza-dCTP 5-Aza-dCTP DNA_Incorp Incorporation into DNA 5-Aza-dCTP->DNA_Incorp RNR->5-Aza-dCTP Protein_Syn_Inhib Protein Synthesis Inhibition RNA_Incorp->Protein_Syn_Inhib DNMT_Trap DNMT Trapping and Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Apoptosis Apoptosis DNMT_Trap->Apoptosis Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Gene_Reactivation->Apoptosis Cytotoxicity Cytotoxicity Protein_Syn_Inhib->Cytotoxicity

Caption: Metabolic activation and dual mechanism of action of 5-azacytidine.

Experimental Workflow for In Vivo Efficacy

In_Vivo_Workflow Start Start: BDF1 Mice Tumor_Inoculation Day 0: Inoculate with 1x10^5 L1210 cells (i.p.) Start->Tumor_Inoculation Treatment_Phase Days 1-5: Daily Dosing Tumor_Inoculation->Treatment_Phase Control Control Group: Sterile Water (oral) Treatment_Phase->Control 5Aza_Arm 5-Azacytidine Group: 25 mg/kg (i.p.) Treatment_Phase->5Aza_Arm TAC_Arm_1 TAC Group 1: 38 mg/kg (oral) Treatment_Phase->TAC_Arm_1 TAC_Arm_2 TAC Group 2: 50 mg/kg (oral) Treatment_Phase->TAC_Arm_2 Monitoring Daily Monitoring for Health and Survival Control->Monitoring 5Aza_Arm->Monitoring TAC_Arm_1->Monitoring TAC_Arm_2->Monitoring Endpoint Endpoint: Median Survival Time Monitoring->Endpoint

Caption: Workflow for evaluating the in vivo antileukemic activity of acylated 5-azacytidine.

Conclusion

This compound represents a rational prodrug approach to improve the therapeutic index of 5-azacytidine. By enhancing its stability and potential for oral administration, it aims to provide a more convenient and potentially more effective treatment option for hematological malignancies. Its mechanism of action is intrinsically linked to its active metabolite, 5-azacytidine, which targets fundamental epigenetic and cellular processes in cancer cells. The data from the analogous acetylated prodrug strongly support the feasibility of this approach. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its pharmacokinetic profile and clinical efficacy. This guide provides the foundational knowledge for researchers and drug development professionals to advance the understanding and application of this promising class of compounds.

References

The Strategic Role of Benzoyl Groups in the Synthesis and Prodrug Application of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the function of benzoyl groups in 2',3',5'-Tri-o-benzoyl-5-azacytidine, an important intermediate in the synthesis of the epigenetic drug 5-azacytidine (B1684299). The benzoyl moieties serve as crucial protecting groups for the hydroxyl functions of the ribose sugar, imparting enhanced stability, modulating solubility, and facilitating a controlled synthesis process. This document details the chemical rationale for their use, provides comprehensive experimental protocols for synthesis and deprotection, presents relevant quantitative data, and illustrates the chemical workflows through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of nucleoside analogues.

Introduction: The Chemical Imperative for Protecting Groups in Nucleoside Synthesis

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor used in the treatment of myelodysplastic syndromes.[1] However, its chemical synthesis is complicated by the multiple reactive hydroxyl groups on its ribose sugar moiety. To achieve regioselective synthesis and prevent unwanted side reactions, the use of protecting groups is indispensable. The benzoyl group, a robust and versatile protecting group, is frequently employed in this context. This compound is the resulting protected intermediate, which is then converted to the active pharmaceutical ingredient, 5-azacytidine, through a deprotection step.

The selection of benzoyl groups over other protecting groups, such as acetyl groups, is a strategic choice rooted in their chemical properties. Benzoyl groups offer greater steric hindrance and are more resistant to premature hydrolysis, which is particularly advantageous during multi-step synthetic procedures and large-scale production.[2]

Core Functions of Benzoyl Groups in this compound

The three benzoyl groups attached to the 2', 3', and 5' positions of the ribose sugar in 5-azacytidine serve several critical functions:

  • Protection of Hydroxyl Groups: The primary role of the benzoyl groups is to mask the reactivity of the hydroxyl groups on the ribose sugar. This prevents them from participating in unwanted side reactions during the crucial glycosylation step, where the 5-azacytosine (B16484) base is coupled with the ribose sugar.

  • Enhanced Stability: The benzoyl esters are more stable than their acetyl counterparts.[2] This increased stability is crucial for withstanding the conditions of subsequent reaction steps and for the purification of the intermediate. This resistance to premature hydrolysis is a key advantage in maximizing the overall yield and purity of the final product.[2]

  • Increased Lipophilicity and Solubility in Organic Solvents: The bulky and nonpolar nature of the benzoyl groups significantly increases the lipophilicity of the molecule.[2] This enhances its solubility in organic solvents, which are commonly used in the synthesis and purification processes. This property facilitates easier handling and purification by chromatography.

  • Prodrug Potential: While this compound is primarily a synthetic intermediate, acylated nucleosides can also act as prodrugs. The benzoyl groups can be cleaved in vivo by esterases to release the active 5-azacytidine.[2] This approach can improve the pharmacokinetic profile of the parent drug, including its oral bioavailability.

Quantitative Data: Physicochemical Properties

While specific quantitative data for this compound is not extensively available in the public domain, data for its closely related analogue, 2',3',5'-triacetyl-5-azacytidine (TAC), provides valuable insights into the effects of acylation on 5-azacytidine. The benzoyl groups are expected to confer even greater stability and lipophilicity.

Table 1: Solubility of 2',3',5'-triacetyl-5-azacytidine (TAC) vs. 5-azacytidine (ACT) at Various pH Values [1]

CompoundpH 1pH 3pH 5pH 7
TAC 40 mg/mL25 mg/mL30 mg/mL30 mg/mL
ACT 40 mg/mL25 mg/mL15 mg/mL10 mg/mL

Table 2: Stability of 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C [3]

pHIncubation Time% Hydrolysis to Mono- and Di-esters% Conversion to 5-azacytidine
1 3 hours26%Not reported
1 6 hours60%Not reported
3 29 hoursNo degradationNo degradation
5 29 hoursNo degradationNo degradation
7.4 29 hours30%No degradation

Experimental Protocols

The following protocols are based on established synthetic methods for 5-azacytidine, such as the Vorbrüggen glycosylation.

Synthesis of this compound

This process involves two main stages: the silylation of 5-azacytosine and the coupling with a benzoylated ribofuranose.

Step 1: Silylation of 5-Azacytosine

  • Reagents: 5-azacytosine, hexamethyldisilazane (B44280) (HMDS), ammonium (B1175870) sulfate (B86663).

  • Procedure: A mixture of 5-azacytosine, HMDS, and a catalytic amount of ammonium sulfate is heated at reflux.[3] The reaction progress is monitored until a clear solution is obtained, indicating the formation of the silylated derivative. The excess HMDS is then removed under reduced pressure to yield the trimethylsilylated 5-azacytosine.

Step 2: Glycosylation

  • Reagents: Trimethylsilylated 5-azacytosine, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, anhydrous acetonitrile, trifluoromethanesulfonic acid (TfOH).

  • Procedure: A mixture of the silylated 5-azacytosine and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is prepared in anhydrous acetonitrile.[4] The mixture is heated, and TfOH is added. The reaction is maintained at approximately 55°C for several hours.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is partially evaporated. The product is then precipitated, filtered, and washed to yield crude this compound.

Deprotection of this compound to 5-Azacytidine
  • Reagents: this compound, methanol (B129727), sodium methoxide (B1231860) (NaOMe) in methanol.

  • Procedure: The crude this compound is dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol.[4] A solution of sodium methoxide in methanol is then added. The reaction is stirred at room temperature for approximately 30-60 minutes.[4]

  • Isolation and Purification: The resulting 5-azacytidine precipitates from the solution. The solid is collected by filtration, washed with methanol, and dried under vacuum. Further purification can be achieved by recrystallization from a DMSO/methanol mixture to yield high-purity 5-azacytidine.[4] A yield of approximately 71% for the crude azacitidine based on the starting benzoylated ribofuranose has been reported.[4]

Visualization of Workflows

Synthesis of this compound

G cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Glycosylation 5-Azacytosine 5-Azacytosine Silylated 5-Azacytosine Silylated 5-Azacytosine 5-Azacytosine->Silylated 5-Azacytosine Reflux HMDS, (NH4)2SO4 HMDS, (NH4)2SO4 HMDS, (NH4)2SO4->Silylated 5-Azacytosine This compound This compound Silylated 5-Azacytosine->this compound 55°C 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose->this compound TfOH, Acetonitrile TfOH, Acetonitrile TfOH, Acetonitrile->this compound G This compound This compound 5-Azacytidine 5-Azacytidine This compound->5-Azacytidine Room Temp NaOMe, MeOH/DMSO NaOMe, MeOH/DMSO NaOMe, MeOH/DMSO->5-Azacytidine Purification Purification 5-Azacytidine->Purification Recrystallization

References

2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide to its Function as a DNA Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic derivative of the nucleoside analog 5-azacytidine (B1684299). It functions as a prodrug, designed for improved chemical stability and oral bioavailability compared to its parent compound. The addition of benzoyl groups at the 2', 3', and 5' positions of the ribose sugar moiety enhances its lipophilicity, which facilitates its absorption. Once administered, these benzoyl groups are cleaved by esterases in the body to release the active compound, 5-azacytidine.

5-Azacytidine is a well-established inhibitor of DNA methyltransferases (DNMTs), a family of enzymes responsible for adding methyl groups to DNA.[1] DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers. By inhibiting DNMTs, 5-azacytidine leads to the demethylation of DNA, which can reactivate the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a DNMT inhibitor, relevant quantitative data, and detailed experimental protocols.

Chemical Properties and Synthesis

This compound is characterized by the presence of three benzoyl groups attached to the ribose sugar of the 5-azacytidine molecule. These benzoyl groups are more resistant to hydrolysis compared to acetyl groups found in the related prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC), potentially offering a more sustained release of the active compound.

The synthesis of this compound typically involves a multi-step process. A common method is the Vorbrüggen glycosylation, which involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[4] The final step involves the deprotection of the sugar hydroxyl groups to yield 5-azacytidine if desired, but for the synthesis of the prodrug, the benzoyl groups are retained.

Mechanism of Action

The biological activity of this compound is dependent on its conversion to 5-azacytidine.

Metabolic Activation

Following administration, esterases within the body hydrolyze the ester bonds, cleaving the benzoyl groups from the ribose sugar to release 5-azacytidine.

This compound This compound 5-azacytidine 5-azacytidine This compound->5-azacytidine Hydrolysis Esterases Esterases Esterases->this compound

Metabolic activation of the prodrug.

DNA Methyltransferase Inhibition

5-Azacytidine, as a cytidine (B196190) analog, is incorporated into DNA during replication. Once incorporated, it forms a covalent bond with the active site of DNA methyltransferase (DNMT1, DNMT3A, and DNMT3B), trapping the enzyme and preventing its catalytic activity.[1] This irreversible inhibition leads to a passive loss of methylation patterns with each round of DNA replication, resulting in global DNA hypomethylation.

5-azacytidine_in_DNA 5-azacytidine incorporated into DNA DNMT DNA Methyltransferase (DNMT) 5-azacytidine_in_DNA->DNMT Binding Covalent_Adduct Covalent Adduct Formation DNMT->Covalent_Adduct Trapping DNMT_Inhibition DNMT Inhibition Covalent_Adduct->DNMT_Inhibition DNA_Hypomethylation DNA Hypomethylation DNMT_Inhibition->DNA_Hypomethylation

Mechanism of DNMT inhibition.

Signaling Pathways

The inhibition of DNMTs and subsequent DNA hypomethylation by 5-azacytidine can modulate various signaling pathways involved in cancer progression.

Reactivation of Tumor Suppressor Genes

A primary consequence of DNMT inhibition is the re-expression of tumor suppressor genes that were silenced by promoter hypermethylation. This can lead to the induction of apoptosis and cell cycle arrest.

JAK/STAT Pathway

DNMT inhibitors have been shown to upregulate the expression of SH2-containing protein tyrosine phosphatase 1 (SHP1), which in turn downregulates the JAK2/STAT3/STAT5 signaling pathway.[5] This inhibition can suppress cancer cell growth and induce apoptosis.

DNMT_Inhibition DNMT Inhibition SHP1_Upregulation SHP1 Upregulation DNMT_Inhibition->SHP1_Upregulation JAK2_STAT_Inhibition JAK2/STAT3/STAT5 Inhibition SHP1_Upregulation->JAK2_STAT_Inhibition Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest JAK2_STAT_Inhibition->Apoptosis_CellCycleArrest

JAK/STAT signaling pathway modulation.

p53-Mediated Apoptosis

Disruption of DNMT1 function can trigger a p53-mediated apoptotic response, highlighting a link between DNA methylation maintenance and the cellular stress response.[6][7]

Quantitative Data

Cell LineCancer TypeIC50 (µM)Reference
H226Lung Cancer~0.6-4.9 µg/mL[2]
H358Lung Cancer~0.6-4.9 µg/mL[2]
H460Lung Cancer~0.6-4.9 µg/mL[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Synthesis of this compound

This protocol is adapted from established methods for nucleoside synthesis.[4][8][9]

Materials:

Procedure:

  • Silylation of 5-azacytosine: A mixture of 5-azacytosine, HMDS, and a catalytic amount of ammonium sulfate is heated at reflux. The excess HMDS is removed under vacuum to yield silylated 5-azacytosine.

  • Glycosylation: The silylated 5-azacytosine is dissolved in anhydrous MeCN. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and TfOH are added, and the mixture is heated.

  • Work-up: The reaction mixture is cooled, and DMSO is added. The MeCN is evaporated under vacuum.

  • Deprotection (if synthesizing 5-azacytidine): For the synthesis of the prodrug, this step is omitted. For the synthesis of 5-azacytidine, a solution of NaOMe in MeOH is added to the mixture to remove the benzoyl groups.

  • Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., DMSO/MeOH).

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNMT1 Activity Assay

This protocol is based on commercially available DNMT1 activity assay kits.[10][11][12]

Materials:

  • Nuclear extracts from treated and untreated cells

  • DNMT1 assay buffer

  • S-adenosylmethionine (SAM)

  • DNA substrate-coated plate

  • Primary antibody against 5-methylcytosine (B146107) (5-mC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare nuclear extracts from cells treated with this compound or vehicle control.

  • Add the nuclear extract and SAM to the wells of the DNA substrate-coated plate.

  • Incubate to allow the DNMT1 in the extract to methylate the DNA substrate.

  • Wash the wells and add the primary antibody against 5-mC.

  • Incubate and then wash to remove unbound primary antibody.

  • Add the HRP-conjugated secondary antibody.

  • Incubate and then wash to remove unbound secondary antibody.

  • Add the chemiluminescent substrate and measure the signal using a luminometer. The signal is inversely proportional to the DNMT1 activity in the sample.

Western Blot for DNMT1 Protein Levels

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against DNMT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates from cells treated with this compound or vehicle control.[13]

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Experimental Workflows

cluster_0 In Vitro Evaluation Cell_Culture Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction Nuclear_Extraction Nuclear Extraction Treatment->Nuclear_Extraction Western_Blot Western Blot for DNMT1 Protein_Extraction->Western_Blot DNMT_Assay In Vitro DNMT Activity Assay Nuclear_Extraction->DNMT_Assay

In vitro experimental workflow.

Conclusion

This compound represents a promising prodrug approach to enhance the therapeutic potential of 5-azacytidine as a DNMT inhibitor. Its improved stability and potential for oral administration make it an attractive candidate for further investigation in cancer therapy. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of epigenetic modulators. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of the benzoylated form and to explore its efficacy in various cancer models.

References

The Prodrug Approach to Epigenetic Modification: A Technical Guide to Tri-O-Benzoyl-5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine (B1684299) is a potent epigenetic modifying agent and a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, its clinical utility is hampered by poor chemical stability and limited oral bioavailability. To overcome these limitations, prodrug strategies have been explored, leading to the development of acylated derivatives such as tri-o-benzoyl-5-azacytidine. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of tri-o-benzoyl-5-azacytidine. It includes a detailed examination of its synthesis, preclinical data from its close analog triacetyl-5-azacytidine, and the molecular pathways it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and epigenetic therapy.

Introduction: The Rationale for a 5-Azacytidine Prodrug

5-Azacytidine, a chemical analog of the nucleoside cytidine, functions as a DNA methyltransferase (DNMT) inhibitor. By preventing the methylation of DNA, it can reactivate tumor suppressor genes that have been silenced, leading to cell cycle arrest and apoptosis in malignant cells.[1] Despite its efficacy, 5-azacytidine's s-triazine ring is susceptible to hydrolysis, leading to rapid degradation in aqueous environments and limiting its oral bioavailability.

The development of tri-o-benzoyl-5-azacytidine represents a strategic approach to circumvent these challenges. The benzoyl groups attached to the ribose moiety increase the compound's hydrophobicity and protect it from premature degradation. This enhanced stability is designed to improve its pharmacokinetic profile, particularly for oral administration. In the body, esterases are expected to cleave the benzoyl groups, releasing the active 5-azacytidine.

Synthesis and Manufacturing

The synthesis of tri-o-benzoyl-5-azacytidine is typically achieved through a Vorbrüggen glycosylation reaction. This method involves the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Experimental Protocol: Synthesis of Tri-O-Benzoyl-5-Azacytidine

The following protocol is a representative synthesis procedure based on established methods for 5-azacytidine synthesis from benzoylated precursors.

Step 1: Silylation of 5-Azacytosine

Step 2: Glycosylation

  • The silylated 5-azacytosine is dissolved in an anhydrous polar solvent such as acetonitrile.

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added to the solution.

  • A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added, and the reaction is stirred at a controlled temperature.

Step 3: Deprotection

  • Once the glycosylation is complete, the protected nucleoside is deprotected using a basic agent, such as sodium methoxide (B1231860) in methanol.

  • This step removes the benzoyl protecting groups to yield 5-azacytidine. For the synthesis of tri-o-benzoyl-5-azacytidine, this step is omitted, and the product from Step 2 is purified.

Step 4: Purification

  • The crude tri-o-benzoyl-5-azacytidine is purified by recrystallization from a suitable solvent system to yield the final product.

Experimental Workflow: Synthesis of Tri-O-Benzoyl-5-Azacytidine

G cluster_0 Silylation cluster_1 Glycosylation cluster_2 Purification 5-Azacytosine 5-Azacytosine Silylated 5-Azacytosine Silylated 5-Azacytosine 5-Azacytosine->Silylated 5-Azacytosine HMDS, (NH4)2SO4 Protected Nucleoside Protected Nucleoside Silylated 5-Azacytosine->Protected Nucleoside 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf Tri-O-Benzoyl-5-Azacytidine Tri-O-Benzoyl-5-Azacytidine Protected Nucleoside->Tri-O-Benzoyl-5-Azacytidine Recrystallization

A simplified workflow for the synthesis of tri-o-benzoyl-5-azacytidine.

Preclinical Data (from Triacetyl-5-Azacytidine, a Close Analog)

While specific preclinical data for tri-o-benzoyl-5-azacytidine is limited in publicly available literature, extensive studies on its close analog, 2',3',5'-triacetyl-5-azacitidine (TAC), provide valuable insights into the expected performance of such prodrugs.[1] The following data is derived from studies on TAC.

Pharmacokinetics

A key advantage of the prodrug approach is the potential for improved oral bioavailability. Pharmacokinetic studies of TAC in mice demonstrate its rapid conversion to the active drug, 5-azacytidine (ACT), and a more sustained plasma concentration compared to intravenous administration of ACT.

Table 1: Pharmacokinetic Parameters of TAC and ACT in Mice

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)T1/2 (hr)
TACOral38<10--
ACT from oral TACOral38~50000.59.2
ACTIntravenous25--6.8
Efficacy

The in vivo efficacy of TAC was evaluated in a murine model of lymphocytic leukemia. Oral administration of TAC resulted in a significant increase in the lifespan of leukemic mice, demonstrating its potent antileukemic activity.

Table 2: In Vivo Efficacy of TAC in a Murine Leukemia Model

Treatment GroupDose (mg/kg)Administration RouteMedian Survival (days)Increased Lifespan (%)
Untreated Control--8-
TAC38Oral1250
ACT25Intraperitoneal17112
Toxicology

Toxicology studies are crucial for determining the safety profile of a new drug candidate. In a study with CD-1 mice, TAC was administered orally for two 5-day cycles. The results indicated a lack of significant toxicity at therapeutic doses.

Table 3: Toxicology Profile of TAC in CD-1 Mice

ParameterVehicle ControlTAC (38 mg/kg/day)TAC (76 mg/kg/day)
Body Weight Change Normal gainNo significant lossNo significant loss
Serum Chemistry Within normal limitsNo significant changesNo significant changes
Hematology Within normal limitsNo significant changesNo significant changes
Histopathology No abnormalitiesNo treatment-related findingsNo treatment-related findings

Mechanism of Action and Signaling Pathways

Upon administration, tri-o-benzoyl-5-azacytidine is expected to be hydrolyzed by esterases to release 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[1]

DNA Methyltransferase Inhibition

5-Azacytidine is incorporated into DNA during replication, where it covalently traps DNMT1, leading to the enzyme's degradation via the proteasomal pathway.[2][3] This depletion of DNMT1 results in global DNA hypomethylation, which can lead to the re-expression of silenced tumor suppressor genes.

DNA Damage Response

The formation of DNMT1-DNA adducts is recognized by the cell as a form of DNA damage, which can trigger the p53-mediated DNA damage response pathway.[4] This can lead to cell cycle arrest, allowing for DNA repair, or, if the damage is too severe, induce apoptosis.

Signaling Pathway Diagram

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tri-O-Benzoyl-5-Azacytidine Tri-O-Benzoyl-5-Azacytidine 5-Azacytidine 5-Azacytidine Tri-O-Benzoyl-5-Azacytidine->5-Azacytidine Esterases Incorporation into DNA Incorporation into DNA 5-Azacytidine->Incorporation into DNA DNMT1 Trapping DNMT1 Trapping Incorporation into DNA->DNMT1 Trapping DNMT1 Degradation DNMT1 Degradation DNMT1 Trapping->DNMT1 Degradation Proteasome DNA Damage Response DNA Damage Response DNMT1 Trapping->DNA Damage Response p53 Activation DNA Hypomethylation DNA Hypomethylation DNMT1 Degradation->DNA Hypomethylation Tumor Suppressor Gene Re-expression Tumor Suppressor Gene Re-expression DNA Hypomethylation->Tumor Suppressor Gene Re-expression Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Tumor Suppressor Gene Re-expression->Cell Cycle Arrest / Apoptosis DNA Damage Response->Cell Cycle Arrest / Apoptosis

The proposed mechanism of action of tri-o-benzoyl-5-azacytidine.

Conclusion and Future Directions

Tri-o-benzoyl-5-azacytidine represents a promising prodrug approach to improve the therapeutic index of 5-azacytidine. The benzoyl protecting groups are designed to enhance chemical stability and oral bioavailability, potentially leading to more convenient and effective treatment regimens for patients with MDS and AML. Preclinical data from the closely related analog, triacetyl-5-azacytidine, demonstrate the feasibility of this strategy, showing significant efficacy and a favorable safety profile. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of tri-o-benzoyl-5-azacytidine is warranted to fully elucidate its clinical potential. The development of such oral epigenetic modifiers could significantly impact the future landscape of cancer therapy.

References

The Potential Anti-Tumor Activities of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic cytidine (B196190) analog that holds promise as a prodrug for the well-established anti-neoplastic agent, 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety is intended to enhance the chemical stability and modify the pharmacokinetic profile of the parent compound. This technical guide provides a comprehensive overview of the potential anti-tumor activities of this compound, drawing upon the extensive research conducted on its active metabolite, 5-azacytidine, and its closely related acetylated prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC). This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its clinical utility, however, can be limited by its chemical instability and pharmacokinetic properties. To address these limitations, prodrug strategies have been explored, leading to the development of derivatives such as this compound.

The core concept behind this prodrug is that the benzoyl ester groups protect the ribose hydroxyls, potentially increasing the compound's resistance to premature degradation. Following administration, these groups are expected to be cleaved by endogenous esterases, releasing the active 5-azacytidine to exert its therapeutic effects. While direct and extensive anti-tumor studies on this compound are limited in publicly available literature, its potential can be largely inferred from the well-documented activities of 5-azacytidine and its acetylated analog.

Mechanism of Action: DNA Methyltransferase Inhibition

The primary anti-tumor mechanism of 5-azacytidine, the active metabolite of this compound, is the inhibition of DNA methyltransferases.[1]

  • Cellular Uptake and Activation: Following the cleavage of the benzoyl groups, 5-azacytidine is taken up by cells and is phosphorylated to 5-azacytidine triphosphate.

  • Incorporation into Nucleic Acids: This triphosphate form is incorporated into both RNA and DNA.[2]

  • DNMT Trapping: When incorporated into DNA, the nitrogen atom at the 5-position of the azacytosine ring forms a covalent bond with DNA methyltransferase enzymes (DNMT1, DNMT3a, and DNMT3b) that attempt to methylate the cytosine. This covalent linkage "traps" the enzyme, leading to its degradation.

  • Hypomethylation and Gene Reactivation: The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. This leads to the reactivation of previously silenced tumor suppressor genes, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

dot digraph "DNMT_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

"Prodrug" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Drug" [label="5-Azacytidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\n(Uridine-Cytidine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation" [label="Incorporation into DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNMT_Trapping" [label="Covalent Adduct Formation\nwith DNMT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNMT_Depletion" [label="DNMT Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypomethylation" [label="DNA Hypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Reactivation" [label="Tumor Suppressor Gene\nReactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Tumor_Effects" [label="Cell Cycle Arrest,\nApoptosis, Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prodrug" -> "Active_Drug" [label="Esterase Cleavage"]; "Active_Drug" -> "Phosphorylation"; "Phosphorylation" -> "Incorporation"; "Incorporation" -> "DNMT_Trapping"; "DNMT_Trapping" -> "DNMT_Depletion"; "DNMT_Depletion" -> "Hypomethylation"; "Hypomethylation" -> "Gene_Reactivation"; "Gene_Reactivation" -> "Anti_Tumor_Effects"; } digraph "DNMT_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

"Prodrug" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Drug" [label="5-Azacytidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Phosphorylation" [label="Phosphorylation\n(Uridine-Cytidine Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incorporation" [label="Incorporation into DNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNMT_Trapping" [label="Covalent Adduct Formation\nwith DNMT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNMT_Depletion" [label="DNMT Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; "Hypomethylation" [label="DNA Hypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Reactivation" [label="Tumor Suppressor Gene\nReactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anti_Tumor_Effects" [label="Cell Cycle Arrest,\nApoptosis, Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Prodrug" -> "Active_Drug" [label="Esterase Cleavage"]; "Active_Drug" -> "Phosphorylation"; "Phosphorylation" -> "Incorporation"; "Incorporation" -> "DNMT_Trapping"; "DNMT_Trapping" -> "DNMT_Depletion"; "DNMT_Depletion" -> "Hypomethylation"; "Hypomethylation" -> "Gene_Reactivation"; "Gene_Reactivation" -> "Anti_Tumor_Effects"; } Caption: Mechanism of action of this compound.

Data Presentation

Physicochemical Properties
In Vitro Cytotoxicity of 5-Azacytidine

The following table summarizes the 50% inhibitory concentration (IC50) values of 5-azacytidine in various human cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
MOLT4Acute Lymphoblastic Leukemia16.5124
JurkatAcute Lymphoblastic Leukemia12.8124
H226Non-Small Cell Lung Cancer0.6 µg/mL (~2.46 µM)Not Specified
H358Non-Small Cell Lung Cancer3.4 µg/mL (~13.9 µM)Not Specified
H460Non-Small Cell Lung Cancer4.9 µg/mL (~20.1 µM)Not Specified
HCT-116Colon Cancer2.1824

Data compiled from multiple sources.[3][4]

In Vivo Anti-Leukemic Activity of 2',3',5'-triacetyl-5-azacitidine (TAC)

The following data from a study on the acetylated prodrug, TAC, in a murine leukemia model (L1210) provides a strong indication of the potential in vivo efficacy of acylated 5-azacytidine prodrugs.

Treatment GroupDose and RouteMedian Survival (days)% Increase in Lifespan
Control (Vehicle)Oral9-
5-Azacytidine25 mg/kg, i.p.1567%
TAC38 mg/kg, oral1678%

Data from a study by Ziemba et al.[3][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Vorbrüggen glycosylation.

  • Silylation of 5-azacytosine (B16484): 5-azacytosine is refluxed with hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate (B86663) to produce silylated 5-azacytosine.

  • Coupling: The silylated 5-azacytosine is then coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) in an appropriate solvent like acetonitrile.

  • Purification: The resulting product is purified using standard chromatographic techniques.

In Vivo Murine Leukemia Model (L1210)

This protocol is based on the methodology used to evaluate TAC.[1]

  • Cell Culture: L1210 lymphocytic leukemia cells are maintained in appropriate culture medium.

  • Animal Model: DBA/2 or similar susceptible mouse strains are used.

  • Tumor Inoculation: A suspension of L1210 cells (e.g., 1 x 10^5 cells per mouse) is injected intraperitoneally (i.p.) into the mice.[2]

  • Treatment: Treatment with the test compound (e.g., this compound, formulated for oral or i.p. administration) is initiated 24 hours after tumor inoculation and continues for a defined period (e.g., daily for 5 days). A vehicle control group and a positive control group (e.g., 5-azacytidine) should be included.

  • Monitoring: Mice are monitored daily for signs of toxicity and survival. The primary endpoint is the median survival time.

Global DNA Methylation Assay

This can be performed using various methods, including ELISA-based kits.

  • DNA Isolation: Genomic DNA is extracted from treated and untreated cancer cells or tissues using a commercial DNA isolation kit.

  • DNA Quantification: The concentration and purity of the isolated DNA are determined.

  • ELISA-based Quantification:

    • DNA samples are bound to a high-affinity 96-well plate.

    • A primary antibody specific for 5-methylcytosine (B146107) is added to the wells.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A colorimetric substrate is added, and the absorbance is measured using a microplate reader.

    • The degree of methylation is quantified by comparing the sample readings to a standard curve generated with known amounts of methylated DNA.

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

subgraph "cluster_invitro" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Culture" [label="Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Treatment with Prodrug", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Assay" [label="Global Methylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_invivo" { label="In Vivo Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Animal_Model" [label="Murine Leukemia Model (L1210)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Inoculation" [label="Tumor Inoculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prodrug_Administration" [label="Prodrug Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Efficacy_Assessment" [label="Efficacy Assessment\n(Survival Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity_Assay"; "Treatment" -> "Methylation_Assay"; "Animal_Model" -> "Tumor_Inoculation"; "Tumor_Inoculation" -> "Prodrug_Administration"; "Prodrug_Administration" -> "Efficacy_Assessment"; } digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead="vee", color="#5F6368"];

subgraph "cluster_invitro" { label="In Vitro Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Cell_Culture" [label="Cancer Cell Lines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Treatment" [label="Treatment with Prodrug", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay (MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Methylation_Assay" [label="Global Methylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_invivo" { label="In Vivo Evaluation"; style="rounded"; bgcolor="#F1F3F4"; "Animal_Model" [label="Murine Leukemia Model (L1210)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tumor_Inoculation" [label="Tumor Inoculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prodrug_Administration" [label="Prodrug Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Efficacy_Assessment" [label="Efficacy Assessment\n(Survival Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Cell_Culture" -> "Treatment"; "Treatment" -> "Cytotoxicity_Assay"; "Treatment" -> "Methylation_Assay"; "Animal_Model" -> "Tumor_Inoculation"; "Tumor_Inoculation" -> "Prodrug_Administration"; "Prodrug_Administration" -> "Efficacy_Assessment"; } Caption: General workflow for evaluating the anti-tumor activity of a prodrug.

Discussion and Future Directions

This compound represents a promising prodrug of 5-azacytidine with the potential for improved stability and oral bioavailability. The anti-tumor activity is predicated on its conversion to 5-azacytidine and the subsequent inhibition of DNA methyltransferases, a well-validated anti-cancer mechanism.

Future research should focus on directly evaluating the anti-tumor efficacy of this compound in a range of cancer cell lines and in vivo models. Head-to-head pharmacokinetic and pharmacodynamic studies comparing the benzoylated and acetylated prodrugs would be invaluable in determining the optimal acylation strategy for clinical development. Furthermore, investigating the enzymatic hydrolysis rates of the benzoyl groups in various tissues will provide crucial insights into its metabolic activation and potential for tissue-specific targeting.

Conclusion

While direct experimental data on the anti-tumor activities of this compound are currently limited, its design as a stable prodrug of the potent DNMT inhibitor 5-azacytidine provides a strong rationale for its potential as an anti-neoplastic agent. The information compiled in this guide, based on the extensive research on its active metabolite and acetylated analog, offers a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical investigations into this promising compound.

References

An In-depth Technical Guide to the Epigenetic Modification by 2',3',5'-Tri-O-benzoyl-5-azacytidine and its Active Metabolite, 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. The nucleoside analog 5-azacytidine (B1684299) is a potent inhibitor of DNA methyltransferases (DNMTs) and has been a cornerstone in the development of epigenetic therapies. This technical guide focuses on 2',3',5'-Tri-O-benzoyl-5-azacytidine, a key synthetic intermediate, and its pharmacologically active counterpart, 5-azacytidine. While this compound is primarily utilized as a stable precursor in the synthesis of 5-azacytidine, understanding its chemical properties and conversion to the active form is crucial for the development and manufacturing of this important epigenetic modulator. This document will provide a comprehensive overview of its synthesis, the mechanism of action of 5-azacytidine, relevant experimental protocols, and quantitative data to support research and drug development efforts.

From Benzoylated Precursor to Active Drug: Synthesis and Deprotection

This compound serves as a protected form of 5-azacytidine, where the benzoyl groups on the ribose sugar enhance its stability and facilitate its synthesis. The benzoyl groups are more resistant to premature hydrolysis compared to acetyl groups, which is advantageous for multi-step chemical synthesis.

The general synthesis involves the coupling of a silylated 5-azacytosine (B16484) with a protected β-D-ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, often catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate)[1][2]. Following the coupling reaction, the benzoyl protecting groups are removed in a deprotection step to yield the active 5-azacytidine. A common method for deprotection involves treatment with a basic reagent like sodium methoxide (B1231860) in methanol (B129727) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[3].

Synthesis_and_Deprotection silylated_5_azacytosine Silylated 5-Azacytosine coupling Coupling Reaction (e.g., TMS-Triflate) silylated_5_azacytosine->coupling protected_ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose protected_ribose->coupling benzoylated_azacytidine This compound coupling->benzoylated_azacytidine deprotection Deprotection (e.g., NaOMe/MeOH or DBU) benzoylated_azacytidine->deprotection azacytidine 5-Azacytidine (Active Drug) deprotection->azacytidine

Synthesis and deprotection of 5-azacytidine.

Mechanism of Epigenetic Modification by 5-Azacytidine

Once administered and internalized by cells, 5-azacytidine acts as a prodrug that requires intracellular phosphorylation to become active[4]. Its primary mechanism of epigenetic modification is the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1[5].

The process begins with the cellular uptake of 5-azacytidine and its subsequent phosphorylation to 5-azacytidine triphosphate. This activated form is then incorporated into newly synthesized DNA during replication, substituting cytosine. The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in 5-azacytidine prevents the transfer of a methyl group from S-adenosylmethionine (SAM) by DNMTs. Instead, a stable covalent bond is formed between the DNMT enzyme and the 5-azacytidine in the DNA[5]. This irreversible binding traps the DNMT, leading to its degradation via the proteasomal pathway[6]. The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome, leading to the re-expression of previously silenced genes, including tumor suppressor genes[7][8]. At higher concentrations, 5-azacytidine can also be incorporated into RNA, leading to disruption of protein synthesis and cytotoxicity[9].

Mechanism_of_Action cluster_cell Cancer Cell AZA_in 5-Azacytidine (5-AzaC) AZA_TP 5-AzaC Triphosphate AZA_in->AZA_TP Phosphorylation DNA_incorp Incorporation into DNA during replication AZA_TP->DNA_incorp DNA_AzaC DNA containing 5-AzaC DNA_incorp->DNA_AzaC trapping Covalent Adduct Formation DNA_AzaC->trapping DNMT DNA Methyltransferase (DNMT) DNMT->trapping DNMT_trapped Trapped DNMT trapping->DNMT_trapped degradation Proteasomal Degradation DNMT_trapped->degradation depletion DNMT Depletion degradation->depletion demethylation Passive DNA Demethylation depletion->demethylation gene_reexpression Tumor Suppressor Gene Re-expression demethylation->gene_reexpression apoptosis Apoptosis gene_reexpression->apoptosis

Mechanism of DNA methyltransferase inhibition by 5-azacytidine.

Quantitative Data on the Effects of 5-Azacytidine

The clinical and preclinical efficacy of 5-azacytidine has been extensively documented, particularly in the context of myelodysplastic syndromes (MDS). The following tables summarize key quantitative data from various studies.

Table 1: Clinical Efficacy of 5-Azacytidine in Myelodysplastic Syndromes (MDS)

Study / CohortDosage and AdministrationNumber of PatientsResponse RateMedian SurvivalReference
CALGB 922175 mg/m²/day for 7 days every 4 weeks (subcutaneous)19160% overall improvement21.1 months[10]
Silverman et al. (RAEB/RAEB-T)75 mg/m²/day for 7 days every 4 weeks (continuous IV infusion)4349% overall response (12% CR, 25% PR)13.3 months[11][12]
AZA-00175 mg/m²/day for 7 days every 28 days (subcutaneous)35829% hematologic improvement24.5 months[10]
Phase I (Advanced Cancers)20-94 mg/m² with valproic acid5525% stable disease (4-12 months)Not Reported[13]

CR: Complete Remission; PR: Partial Remission; RAEB: Refractory Anemia with Excess Blasts; RAEB-T: RAEB in Transformation; IV: Intravenous

Table 2: In Vitro Effects of 5-Azacytidine on Cancer Cell Lines

Cell LineCancer TypeIC50EffectReference
A549Non-small cell lung cancer2218 nM (48h)Dose-dependent decrease in cell viability[14]
SK-MES-1Non-small cell lung cancer1629 nM (48h)Dose-dependent decrease in cell viability[14]
H1792Non-small cell lung cancer1471 nM (48h)Dose-dependent decrease in cell viability[14]
H522Non-small cell lung cancer1948 nM (48h)Dose-dependent decrease in cell viability[14]
MOLT-4Acute Lymphoblastic Leukemia16.51 µM (24h), 13.45 µM (48h)Increased apoptosis, altered gene expression[15]
JurkatAcute Lymphoblastic Leukemia12.81 µM (24h), 9.78 µM (48h)Increased apoptosis, altered gene expression[15]
HuH-7, N1-S1Hepatocellular Carcinoma6-30 µMImpaired proliferation and migration[16]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

In Vitro Cell Culture Treatment

A standard protocol for treating adherent or suspension cancer cell lines with 5-azacytidine to assess its effects on DNA methylation and gene expression is as follows:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth for the duration of the experiment. For 96-well plates, a density of 20,000 cells per well is common for leukemia cell lines[15].

  • Drug Preparation: Prepare a stock solution of 5-azacytidine in an appropriate solvent such as DMSO or 50% acetic acid. Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared for each treatment[17].

  • Treatment: 24 hours after plating, treat the cells with the desired concentration of 5-azacytidine. A common concentration range for in vitro studies is 1-10 µM[15][18]. The culture medium containing fresh 5-azacytidine should be replaced every 24 hours[17].

  • Incubation: Incubate the cells for a period that allows for at least one to two cell doublings to ensure incorporation of the drug during DNA replication. Typical treatment durations range from 24 to 72 hours or longer[15][17].

  • Harvesting and Analysis: After the treatment period, harvest the cells for downstream analyses such as:

    • DNA Methylation Analysis: Extract genomic DNA and perform bisulfite sequencing or pyrosequencing to assess global or gene-specific methylation changes[13].

    • Gene Expression Analysis: Isolate total RNA for quantitative real-time PCR (qRT-PCR) or microarray analysis to measure changes in gene expression[14][15].

    • Protein Analysis: Prepare cell lysates for Western blotting to analyze protein levels of DNMTs and downstream targets[17].

    • Cell Viability and Apoptosis Assays: Use assays such as MTT, CCK8, or flow cytometry with Annexin V/PI staining to determine the effects on cell proliferation and programmed cell death[14][15].

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_drug Prepare Fresh 5-Azacytidine Solution seed_cells->prepare_drug treat_cells Treat Cells with 5-Azacytidine (Replace medium daily) prepare_drug->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analyses harvest->analysis dna_analysis DNA Methylation Analysis (Bisulfite Sequencing) analysis->dna_analysis rna_analysis Gene Expression Analysis (qRT-PCR, Microarray) analysis->rna_analysis protein_analysis Protein Analysis (Western Blot) analysis->protein_analysis cell_analysis Cell Viability/Apoptosis Assays (Flow Cytometry) analysis->cell_analysis

A typical workflow for in vitro studies of 5-azacytidine.
In Vivo Studies

For in vivo assessment of 5-azacytidine's efficacy, xenograft mouse models are commonly used:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2x10^6 A549 cells) into the flank of immunocompromised mice[14].

  • Treatment Regimen: Once tumors are established, administer 5-azacytidine via intraperitoneal or subcutaneous injection. A typical dose might be 75 mg/m² per day for a set number of days, followed by a rest period, mimicking clinical protocols[11][12].

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Body weight and general health of the animals should also be monitored regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for histological analysis, and to assess changes in DNA methylation and gene expression in the tumor tissue.

Conclusion

This compound is a crucial, stabilized intermediate in the chemical synthesis of the potent epigenetic drug, 5-azacytidine. While the benzoylated form itself is not the biologically active agent, its role in enabling the efficient production of 5-azacytidine is paramount. The active drug, 5-azacytidine, exerts its therapeutic effects by incorporating into DNA, trapping and leading to the degradation of DNA methyltransferases. This results in the reversal of hypermethylation-induced gene silencing, a hallmark of many cancers. The quantitative data from both clinical trials and preclinical studies underscore the significant impact of 5-azacytidine on cancer cell viability and patient outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and potential applications of this important class of epigenetic modulators.

References

An In-depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine for Cancer Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic cytidine (B196190) analog that serves as a prodrug for the well-established anticancer agent, 5-azacytidine (B1684299).[1][2] This benzoylated form offers significant pharmacokinetic advantages, including improved stability and oral bioavailability, making it a compound of interest in cancer biology research and drug development.[1][2] Its mechanism of action is intrinsically linked to its active metabolite, 5-azacytidine, which functions as a potent inhibitor of DNA methyltransferases (DNMTs).[3][4] By disrupting the process of DNA methylation, 5-azacytidine can lead to the re-expression of silenced tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancerous cells.[5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols for its application in cancer research.

Core Mechanism of Action: DNA Methyltransferase Inhibition

The primary anticancer effect of this compound stems from its intracellular conversion to 5-azacytidine. 5-azacytidine, being an analog of cytidine, is incorporated into DNA during replication. Once integrated, it forms a covalent bond with DNA methyltransferase (DNMT) enzymes, effectively trapping them.[6] This sequestration and subsequent degradation of DNMTs, particularly DNMT1, leads to a global reduction in DNA methylation, a process known as hypomethylation.[5][6] The reversal of aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes can restore their expression, thereby inhibiting cancer progression.[5]

Quantitative Data

The following tables summarize key quantitative data related to the activity of 5-azacytidine, the active metabolite of this compound, in various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
H226Non-Small Cell Lung Cancer0.6 µg/mL (~2.46 µM)Not Specified[7]
H358Non-Small Cell Lung Cancer3.4 µg/mL (~13.9 µM)Not Specified[7]
H460Non-Small Cell Lung Cancer4.9 µg/mL (~20.1 µM)Not Specified[7]
OSCCs (Primary)Oral Squamous Cell Carcinoma0.824 h[6]
CSCs (from OSCCs)Oral Squamous Cell Carcinoma1.524 h[6]
HCT-116Colon Cancer2.18 ± 0.3324 h[8]
HCT-116Colon Cancer1.98 ± 0.2948 h[8]
MKN-45Gastric Cancer< 4Not Specified[9]
MKN-28Gastric Cancer< 4Not Specified[9]
SNU-1Gastric Cancer< 4Not Specified[9]
AGSGastric Cancer> 4Not Specified[9]
BGC-823Gastric Cancer> 4Not Specified[9]
SGC-7901Gastric Cancer> 4Not Specified[9]
MGC-803Gastric Cancer> 4Not Specified[9]

Table 2: Pharmacokinetic Parameters of 2',3',5'-triacetyl-5-azacitidine (TAC) and its Metabolite 5-azacitidine (ACT) in Mice

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Reference
TACOral38150 ± 500.25120 ± 40[10]
ACT (from TAC)Oral38450 ± 1500.5850 ± 250[10]
ACTi.v.252500 ± 5000.08700 ± 200[10]

Note: TAC (2',3',5'-triacetyl-5-azacitidine) is a closely related and functionally similar prodrug to this compound.

Signaling Pathways Affected

The inhibition of DNA methylation by 5-azacytidine triggers a cascade of downstream effects, impacting several critical signaling pathways in cancer cells.

Signaling_Pathways cluster_0 Epigenetic Modification cluster_1 Cellular Outcomes cluster_2 Affected Signaling Pathways 2_3_5_Tri_o_benzoyl_5_azacytidine 2',3',5'-Tri-o-benzoyl- 5-azacytidine 5_azacytidine 5-azacytidine 2_3_5_Tri_o_benzoyl_5_azacytidine->5_azacytidine Intracellular Metabolism DNMT1_Inhibition DNMT1 Inhibition 5_azacytidine->DNMT1_Inhibition DNA_Hypomethylation DNA Hypomethylation DNMT1_Inhibition->DNA_Hypomethylation Tumor_Suppressor_Gene_Re-expression Tumor Suppressor Gene Re-expression (e.g., p15, SOX17, CDH1) DNA_Hypomethylation->Tumor_Suppressor_Gene_Re-expression Enhanced_Anti_tumor_Immunity Enhanced Anti-tumor Immunity DNA_Hypomethylation->Enhanced_Anti_tumor_Immunity Upregulation of Cancer-Testis Antigens PI3K_AKT_Upregulation PI3K/AKT Pathway Upregulation DNA_Hypomethylation->PI3K_AKT_Upregulation miR_139_5p_ROCK2_Modulation miR-139-5p/ROCK2 Pathway Modulation DNA_Hypomethylation->miR_139_5p_ROCK2_Modulation RAS_MEK_ERK_Activity RAS/MEK/ERK Activity Increase DNA_Hypomethylation->RAS_MEK_ERK_Activity Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Gene_Re-expression->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Gene_Re-expression->Apoptosis Reduced_Proliferation Reduced Proliferation & Metastasis Tumor_Suppressor_Gene_Re-expression->Reduced_Proliferation

Caption: Overview of the mechanism of action and affected signaling pathways.

Notably, studies have shown that 5-azacytidine can lead to the upregulation of the PI3K-AKT signaling pathway.[11] It has also been demonstrated to impair hepatocellular carcinoma development by upregulating miR-139-5p, which in turn affects the ROCK2/cyclin D1/E2F1/cyclin B1 pro-proliferative pathway and the ROCK2/MMP-2 pro-migratory pathway.[12] Furthermore, pre-treatment with 5-azacytidine has been observed to increase the activity of the MEK/ERK pathway in gastric cancer cells.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its active form, 5-azacytidine.

LC/MS/MS Analysis of this compound and its Metabolites

This protocol is adapted from a method for analyzing 2',3',5'-triacetyl-5-azacitidine and its metabolites.[2]

Objective: To quantify the concentration of this compound and its metabolites (mono- and di-benzoyl-5-azacytidine, and 5-azacytidine) in plasma samples.

Materials:

  • Plasma samples

  • Cold acetonitrile

  • 2% phosphoric acid

  • LC/MS/MS system (e.g., Applied Biosystems API 3200)

  • Reverse phase C18 column (e.g., Varian Pursuit C18, 3 µm, 100 mm x 2.0 mm)

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in 90% Methanol

  • Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma, add 400 µL of cold acetonitrile.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean glass test tube.

    • Evaporate the supernatant to approximately 50 µL under a stream of nitrogen at 37°C.

    • Reconstitute the residue with 1 mL of 2% phosphoric acid and vortex for 10 seconds.

    • Add the internal standard.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with Mobile Phases A and B at a flow rate of 400 µL/min at 40°C.

    • The gradient can be optimized, for example, over a 10-minute run time.

  • MS/MS Detection:

    • Perform MS/MS fragmentation using a Turbo V Ion Spray ion source in positive ion polarity.

    • Set up multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.

LCMS_Workflow Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Evaporation_Reconstitution Evaporation & Reconstitution Protein_Precipitation->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification MS_MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC/MS/MS analysis.

Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.[13][14][15][16][17]

Objective: To determine the apparent permeability coefficient (Papp) of the compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound solution (e.g., 10 µM in HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density.

    • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking (50-100 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replenish with fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of permeation (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration in the donor compartment (µmol/cm³)

Global DNA Methylation Assay (ELISA-based)

This protocol describes a general procedure for an ELISA-based global DNA methylation assay.[18][19]

Objective: To quantify the overall percentage of methylated cytosines in a DNA sample following treatment with this compound.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • Global DNA Methylation ELISA Kit (commercially available)

  • Microplate spectrophotometer

Procedure:

  • DNA Binding:

    • Bind a specific amount of genomic DNA (e.g., 10-200 ng) to the wells of the ELISA plate, which are treated for high DNA affinity.

  • Detection of Methylated DNA:

    • Add a capture antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC).

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Development and Measurement:

    • Add a colorimetric substrate for the enzyme.

    • Measure the absorbance in a microplate spectrophotometer at the appropriate wavelength (e.g., 450 nm).

  • Quantification:

    • The percentage of methylated DNA is proportional to the measured optical density (OD).

    • Compare the OD of treated samples to that of untreated controls and a fully methylated DNA standard.

Methylation_Assay_Workflow Start Start DNA_Isolation Isolate Genomic DNA Start->DNA_Isolation DNA_Binding Bind DNA to Assay Well DNA_Isolation->DNA_Binding Antibody_Incubation Incubate with 5-mC Capture & Detection Antibodies DNA_Binding->Antibody_Incubation Color_Development Add Substrate & Develop Color Antibody_Incubation->Color_Development Absorbance_Reading Read Absorbance Color_Development->Absorbance_Reading Quantification Quantify % Methylation Absorbance_Reading->Quantification End End Quantification->End

Caption: Workflow for an ELISA-based global DNA methylation assay.

Western Blot for DNMT1

This protocol outlines the procedure for detecting changes in DNMT1 protein levels after treatment.[9][20][21][22][23]

Objective: To assess the depletion of DNMT1 protein in cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., M-PER) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBS-T)

  • Primary antibody against DNMT1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in protein extraction buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.

    • Wash the membrane with TBS-T.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBS-T.

  • Detection:

    • Apply the chemiluminescent detection reagent.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in DNMT1 levels.

Conclusion

This compound represents a promising avenue for cancer research, offering an improved delivery method for the potent epigenetic drug, 5-azacytidine. Its ability to induce DNA hypomethylation and reactivate tumor suppressor genes provides a powerful tool for investigating the epigenetic basis of cancer and for developing novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted role of this compound in cancer biology. As our understanding of the complex interplay between epigenetics and cancer evolves, the utility of molecules like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide to 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Cytidine Analog for Epigenetic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a cytidine (B196190) analog and a prodrug of the potent DNA methyltransferase (DNMT) inhibitor, 5-azacytidine (B1684299). The addition of benzoyl groups to the ribose moiety enhances the chemical stability and lipophilicity of the parent compound, potentially improving its pharmacokinetic profile. This document details its mechanism of action, synthesis, and biological activities, with a focus on its role in cancer research. Due to the limited availability of specific quantitative data for the benzoylated form, data from its closely related analog, 2',3',5'-triacetyl-5-azacytidine (TAC), is presented as a surrogate to provide insights into its expected biological performance. This guide is intended for researchers and professionals in drug development exploring epigenetic modulators.

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferases (DNMTs) are key enzymes that catalyze the addition of a methyl group to cytosine residues in DNA, leading to gene silencing. The inhibition of DNMTs has emerged as a promising therapeutic strategy to reactivate tumor suppressor genes and inhibit cancer growth.

5-azacytidine is a well-established DNMT inhibitor used in the treatment of myelodysplastic syndromes. However, its clinical utility is hampered by its poor chemical stability and rapid clearance. To overcome these limitations, prodrug strategies have been employed. This compound is one such prodrug, designed to mask the hydrophilic hydroxyl groups of the ribose sugar with lipophilic benzoyl groups.[1] This modification is intended to increase its stability and facilitate its transport across cell membranes. Once inside the cell, the benzoyl groups are expected to be cleaved by cellular esterases, releasing the active 5-azacytidine.

Chemical Structure and Properties

  • IUPAC Name: 4-amino-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one

  • Molecular Formula: C₂₉H₂₄N₄O₈

  • Molecular Weight: 556.53 g/mol

  • CAS Number: 28998-36-9

The benzoyl groups at the 2', 3', and 5' positions of the ribose ring increase the molecule's hydrophobicity compared to 5-azacytidine. This is expected to enhance its solubility in organic solvents and improve its stability against premature hydrolysis.[1]

Mechanism of Action

As a prodrug, this compound is biologically inactive until its benzoyl groups are removed by intracellular esterases to release the active metabolite, 5-azacytidine. The mechanism of action is therefore identical to that of 5-azacytidine.

The released 5-azacytidine is a pyrimidine (B1678525) analog that gets incorporated into newly synthesized DNA and RNA. When incorporated into DNA, it covalently traps DNMTs, leading to the depletion of these enzymes and subsequent passive demethylation of the genome during DNA replication. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.

Mechanism_of_Action Mechanism of Action of this compound Prodrug This compound Esterases Intracellular Esterases Prodrug->Esterases Metabolism Active_Drug 5-Azacytidine DNA_Incorporation Incorporation into DNA Active_Drug->DNA_Incorporation Esterases->Active_Drug DNMT_Trapping Covalent Trapping of DNMTs DNA_Incorporation->DNMT_Trapping Hypomethylation DNA Hypomethylation DNMT_Trapping->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Reactivation->Cellular_Effects

Fig. 1: Mechanism of action of this compound.

Quantitative Data (Surrogate Data from 2',3',5'-triacetyl-5-azacytidine)

As specific quantitative data for this compound is limited in the public domain, the following tables summarize data for its close analog, 2',3',5'-triacetyl-5-azacytidine (TAC), to provide an estimate of its biological activity. It is hypothesized that the benzoylated compound will exhibit greater stability and potentially altered pharmacokinetics compared to the acetylated form.

Table 1: In Vitro Activity of 5-Azacytidine (Active Metabolite) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
H226Non-small cell lung cancer0.6[2]
H358Non-small cell lung cancer3.4[2]
H460Non-small cell lung cancer4.9[2]
OSCCOral Squamous Cell Carcinoma0.8 µM
CSCsCancer Stem Cells (from OSCC)1.5 µM

Table 2: In Vivo Pharmacokinetic Parameters of 2',3',5'-triacetyl-5-azacytidine (TAC) in Mice

ParameterOral TAC (38 mg/kg)IV 5-Azacytidine (25 mg/kg)
Cmax (ng/mL) 305 ± 1271280 ± 260
Tmax (h) 0.50.08
AUC (ng*h/mL) 1140 ± 3401260 ± 290
t1/2 (h) 2.4 ± 0.50.9 ± 0.2
Bioavailability (%) 90-

Table 3: In Vivo Efficacy of 2',3',5'-triacetyl-5-azacytidine (TAC) in a Murine Leukemia Model

Treatment GroupMedian Survival (days)Increase in Lifespan (%)
Control 10-
5-Azacytidine (25 mg/kg, IP) 1440
TAC (38 mg/kg, Oral) 1660

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Vorbrüggen glycosylation reaction.

Synthesis_Workflow General Synthesis Workflow Start 5-Azacytosine Silylation Silylation (e.g., with HMDS) Start->Silylation Coupling Vorbrüggen Glycosylation (Lewis Acid Catalyst) Silylation->Coupling Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Ribose->Coupling Product This compound Coupling->Product Purification Purification (Crystallization) Product->Purification DNMT_Inhibition_Pathway DNA Methylation Inhibition Pathway cluster_prodrug Prodrug Activation cluster_cellular_action Cellular Action cluster_downstream_effects Downstream Effects Prodrug This compound Active_Drug 5-Azacytidine Prodrug->Active_Drug Esterase Cleavage DNA_Replication DNA Replication Active_Drug->DNA_Replication Incorporation DNMT1 DNMT1 Active_Drug->DNMT1 Traps Hypomethylated_DNA Hypomethylated DNA DNA_Replication->Hypomethylated_DNA Leads to (in presence of 5-Aza) Methylated_DNA Methylated DNA DNMT1->Methylated_DNA Maintains Methylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylated_DNA->Gene_Expression Cellular_Response Anti-tumor Effects Gene_Expression->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299). The information is intended to guide researchers in designing and executing preclinical studies to evaluate its therapeutic potential. While the specific data presented here pertains to the closely related tri-acetylated analog, 2',3',5'-triacetyl-5-azacitidine (TAC), the principles and methodologies are broadly applicable to benzoylated prodrugs of 5-azacytidine.

Introduction

5-azacytidine is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][2] To overcome these limitations, prodrug strategies, such as the esterification of the ribose moiety, have been developed. This compound is designed to enhance oral absorption and systemic exposure to the active compound, 5-azacytidine. Upon administration, it is metabolized by serum esterases to release the parent drug.[2] This approach aims to provide a more convenient and potentially more effective oral alternative to the parenterally administered 5-azacytidine.

Mechanism of Action

This compound acts as a prodrug, delivering the active epigenetic modifier, 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[2] By incorporating into DNA, it covalently traps DNMTs, leading to their degradation and subsequent global DNA hypomethylation. This can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation and apoptosis in cancer cells.

DNMT_Inhibition_Pathway Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Metabolism Serum Esterases Prodrug->Metabolism Oral Administration Active_Drug 5-Azacytidine Metabolism->Active_Drug Incorporation_DNA Incorporation into DNA Active_Drug->Incorporation_DNA Trapping Covalent Trapping of DNMT Incorporation_DNA->Trapping DNMT DNA Methyltransferase (DNMT) DNMT->Trapping Degradation DNMT Degradation Trapping->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Apoptosis Apoptosis & Differentiation Gene_Expression->Apoptosis

Mechanism of action for 5-azacytidine prodrugs.

Data Presentation

The following tables summarize the pharmacokinetic and efficacy data from in vivo studies of the 5-azacytidine prodrug, 2',3',5'-triacetyl-5-azacitidine (TAC), in mice.

Table 1: Pharmacokinetic Parameters of TAC-derived Azacitidine vs. Intravenously Administered Azacitidine[2][3]
ParameterOral TAC (38 mg/kg)IV Azacitidine (25 mg/kg)
Terminal Half-life (t½) 9.2 hours6.8 hours
Alpha Phase Half-life (t½α) 0.73 hours0.32 hours
Table 2: In Vivo Efficacy of Oral TAC in a Murine Leukemia Model (L1210)[3]
Treatment GroupDose and RouteMedian Survival Time (days)Increased Lifespan (%)
Untreated Control -8-
Oral TAC 38 mg/kg (daily for 5 days)1250
Oral TAC 50 mg/kg (daily for 5 days)1250
IP Azacitidine 25 mg/kg (daily for 5 days)17112

Experimental Protocols

In Vivo Antileukemic Activity Assessment

This protocol describes the evaluation of the antiproliferative effect of orally administered this compound in a murine leukemia model.

1. Animal Model:

  • Species: C57BL/6 × DBA/2 F1 (BDF1) female mice.[2]

  • Cell Line: L1210 lymphocytic leukemia cells.[2]

2. Materials:

  • This compound

  • Vehicle (e.g., sterile water for injection or PBS)[2]

  • L1210 leukemia cells

  • RPMI 1640 medium[2]

  • Oral gavage needles

  • Syringes

3. Procedure:

  • Cell Culture and Inoculation:

    • Maintain L1210 cells in BDF1 mice through weekly intraperitoneal (i.p.) passages.[2]

    • Harvest leukemia cells from the ascites fluid.

    • Dilute the cells in RPMI 1640 medium.

    • Inject 1 x 10⁵ cells in 0.1 mL i.p. into recipient mice.[2]

  • Drug Preparation and Administration:

    • Prepare fresh solutions of the test compound daily.[2]

    • Dissolve this compound in the chosen vehicle to the desired concentration.

    • Starting 24 hours after tumor cell inoculation, administer the compound orally via gavage daily for a total of 5 days.[2]

    • A control group should receive the vehicle alone.

  • Monitoring and Endpoint:

    • Monitor the mice daily for clinical signs of toxicity and tumor progression.

    • Record body weights regularly.

    • The primary endpoint is survival time. The experiment is concluded when all animals have succumbed to the disease or pre-defined humane endpoints are reached.

    • Calculate the median survival time and the percentage of increased lifespan compared to the control group.[2]

In_Vivo_Efficacy_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Animal_Model Select BDF1 Mice Inoculation Inject L1210 Cells (IP) Animal_Model->Inoculation Cell_Culture Culture L1210 Leukemia Cells Cell_Culture->Inoculation Drug_Prep Prepare Prodrug Formulation Treatment Administer Prodrug (Oral Gavage) Daily for 5 Days Drug_Prep->Treatment Inoculation->Treatment 24h Post-Inoculation Control Administer Vehicle Inoculation->Control 24h Post-Inoculation Monitoring Daily Monitoring (Toxicity & Survival) Treatment->Monitoring Control->Monitoring Data_Collection Record Survival Time Monitoring->Data_Collection Endpoint Calculate Median Survival & Increased Lifespan Data_Collection->Endpoint

Workflow for in vivo antileukemic efficacy study.
In Vivo Toxicity Assessment

This protocol outlines a general approach for evaluating the toxicity of this compound in mice.

1. Animal Model:

  • Species: CD-1 mice (3 males and 3 females per group).[2]

2. Materials:

  • This compound

  • Vehicle (e.g., sterile water for injection)[2]

  • Oral gavage needles

  • Syringes

  • Equipment for blood collection and analysis

  • Histopathology supplies

3. Procedure:

  • Dosing Regimen:

    • Administer the test compound via oral gavage at two different dose levels (e.g., 38 mg/kg/day and 76 mg/kg/day).[2]

    • Include a vehicle control group.

    • Dose the animals for a defined period, for example, on Days 1-5 and Days 8-12, with a washout period on Days 6 and 7.[2]

  • Evaluation Criteria:

    • Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appearance, or activity.

    • Body Weights: Record body weights before the start of the study and at regular intervals throughout.

    • Serum Chemistry and Hematology: At the end of the study, collect blood samples for analysis of key biochemical and hematological parameters.

    • Histopathology: Euthanize the animals on the final day of the study (e.g., Day 13) and perform a full necropsy.[2] Collect major organs and tissues for histopathological examination.

Conclusion

The use of this compound and similar prodrugs of 5-azacytidine represents a promising strategy to improve the therapeutic index of this important epigenetic drug.[1] The protocols and data presented here provide a foundation for researchers to further investigate the in vivo pharmacology, efficacy, and safety of these compounds in various preclinical cancer models. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining meaningful and translatable results.

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in DNA Demethylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a synthetic analog of the nucleoside cytidine (B196190) and a prodrug of the well-established DNA demethylating agent, 5-azacytidine (B1684299). The addition of benzoyl groups to the 2', 3', and 5' positions of the ribose sugar enhances the chemical stability of the molecule, particularly against premature hydrolysis, compared to other acylated versions. In cellular systems and in vivo, it is anticipated that esterases hydrolyze the benzoyl groups, releasing the active compound, 5-azacytidine.

The primary mechanism of action for 5-azacytidine involves its incorporation into DNA during replication. Once incorporated, it forms a covalent bond with DNA methyltransferases (DNMTs), trapping the enzymes and preventing their catalytic activity.[1][2] This leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, resulting in the demethylation of CpG islands in promoter regions and the re-expression of silenced tumor suppressor genes.[3]

These application notes provide an overview of the use of this compound in DNA demethylation assays, with protocols largely based on the extensive research conducted with its active metabolite, 5-azacytidine.

Data Presentation

Table 1: In Vitro Efficacy of 5-Azacytidine in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment DurationAssayReference
MOLT-4Acute Lymphoblastic Leukemia16.5124 hoursMTT Assay[4]
JurkatAcute Lymphoblastic Leukemia12.8124 hoursMTT Assay[4]
H226Non-Small Cell Lung Cancer~1.5 (0.6 µg/mL)72 hoursMTT Assay[5]
H358Non-Small Cell Lung Cancer~8.4 (3.4 µg/mL)72 hoursMTT Assay[5]
H460Non-Small Cell Lung Cancer~12.1 (4.9 µg/mL)72 hoursMTT Assay[5]
P39Myeloid LeukemiaDose-dependent decrease in growth (0.1-1 µM)24-72 hoursCell Growth/Proliferation[6]

Note: The efficacy of this compound in vitro will depend on its rate of hydrolysis to 5-azacytidine under cell culture conditions. Direct comparative data is limited, and researchers should empirically determine the optimal concentration.

Table 2: Observed DNA Demethylation with 5-Azacytidine Treatment
Cell LineConcentrationTreatment DurationLocus/GlobalDemethylation EffectReference
NT2/D110 nM3 daysRIN1, SOX15, TLR4 promotersSignificant decrease in promoter methylation[6]
Human Lymphocytes10 µM72 hoursSatellite 2Demethylation of satellite 2 sequences
P39≥0.5 µM24 hoursE-cadherin, ER, HIC promotersInduction of promoter hypomethylation[6]
Uveal Melanoma Cells20 µM72 hoursGlobal (CpG sites)65,269 significantly differentially methylated CpG sites

Signaling Pathway and Experimental Workflow

Mechanism of Action of 5-Azacytidine

5_azacytidine_pathway Mechanism of 5-Azacytidine Induced DNA Demethylation cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Epigenetic Consequences A This compound (Prodrug) B Esterases A->B Hydrolysis C 5-Azacytidine (Active Drug) B->C D Uridine-Cytidine Kinase C->D Phosphorylation E 5-Aza-CTP D->E F 5-Aza-dCTP E->F Reduction G DNA Replication F->G H Incorporation of 5-Aza-dC into DNA G->H J Covalent Adduct Formation (DNMT Trapping) H->J I DNA Methyltransferase (DNMT) I->J K Depletion of active DNMTs J->K L Passive DNA Demethylation (during subsequent replication) K->L M Reactivation of Tumor Suppressor Genes L->M N Anti-tumor Effects M->N

Caption: Mechanism of this compound action.

General Experimental Workflow for DNA Demethylation Assay

demethylation_workflow Experimental Workflow for DNA Demethylation Assay cluster_0 DNA Methylation Analysis cluster_1 Gene Expression Analysis A 1. Cell Culture Seed cells at optimal density B 2. Drug Treatment Treat with this compound or 5-Azacytidine (control) at various concentrations A->B C 3. Incubation Incubate for desired duration (e.g., 24-72h). Replenish media and drug daily if needed. B->C D 4. Harvest Cells Collect cells for DNA and RNA extraction C->D E 5. Nucleic Acid Extraction Isolate high-quality genomic DNA and total RNA D->E F Bisulfite Conversion of DNA E->F I Global Methylation Assay (ELISA) E->I Alternative J cDNA Synthesis E->J Parallel Analysis G Methylation-Specific PCR (MSP) F->G H Bisulfite Sequencing / Pyrosequencing F->H K Quantitative RT-PCR (qRT-PCR) J->K

References

Application of 2',3',5'-Tri-o-benzoyl-5-azacytidine in Leukemia Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299), in leukemia research. This guide covers its mechanism of action, experimental protocols, and relevant data to facilitate its application in preclinical studies.

Introduction

Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) are hematological malignancies characterized by epigenetic dysregulation, including aberrant DNA methylation that leads to the silencing of tumor suppressor genes.[1][2][3] 5-azacytidine (Azacitidine, AZA) is an FDA-approved DNA methyltransferase (DNMT) inhibitor for the treatment of MDS.[1][3] However, its clinical utility is hampered by poor oral bioavailability and chemical instability.[1][2][3] this compound is a more stable, orally bioavailable prodrug designed to overcome these limitations, offering a promising alternative for leukemia therapy research.[1][2][3]

Mechanism of Action

This compound is deacetylated in the body to release the active compound, 5-azacytidine. The primary mechanism of action of 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs).[1][4] Upon cellular uptake, 5-azacytidine is phosphorylated and incorporated into both RNA and DNA.[5]

When incorporated into DNA, it forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation.[4] This results in a reduction of DNA methylation (hypomethylation), particularly at promoter regions of genes that have been epigenetically silenced.[6] The reactivation of these tumor suppressor genes can restore normal cell cycle control, induce differentiation, and trigger apoptosis in leukemia cells.[4][6]

A secondary mechanism involves its incorporation into RNA, which can disrupt protein synthesis and contribute to its cytotoxic effects.[4][5] More recent research also suggests that 5-azacytidine can inhibit ribonucleotide reductase (RRM2), a key enzyme for DNA synthesis and repair, further contributing to its anti-leukemic activity.[5]

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine (Oral) AZA 5-Azacytidine (AZA) Prodrug->AZA Deacetylation RNA_Incorp Incorporation into RNA AZA->RNA_Incorp DNA_Incorp Incorporation into DNA AZA->DNA_Incorp RRM2_Inhibition RRM2 Inhibition AZA->RRM2_Inhibition Protein_Disrupt Disruption of Protein Synthesis RNA_Incorp->Protein_Disrupt DNMT_Trap DNMT Trapping and Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reactivation Apoptosis Apoptosis Gene_Reactivation->Apoptosis dNTP_depletion dNTP Pool Depletion RRM2_Inhibition->dNTP_depletion dNTP_depletion->Apoptosis

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound (referred to as TAC in the cited literature) compared to 5-azacytidine (AZA) in a murine leukemia model.

CompoundDosageAdministration RouteAnimal ModelMedian Survival (days)Increased Lifespan (%)Reference
Untreated ControlN/AN/ABDF1 mice with L1210 leukemia80[1]
This compound38 mg/kg/day for 5 daysOral (gavage)BDF1 mice with L1210 leukemia1250[1]
5-Azacytidine25 mg/kg/day for 5 daysIntraperitoneal (i.p.)BDF1 mice with L1210 leukemia17112[1]

Experimental Protocols

In Vivo Anti-Leukemia Efficacy Study

This protocol is based on the methodology described for evaluating the anti-leukemic activity of this compound in a murine model.[1]

1. Animal Model and Cell Line:

  • Animal Model: C57BL/6 × DBA/2 F1 (BDF1) female mice are utilized.

  • Leukemia Cell Line: L1210 lymphocytic leukemia cells are maintained in BDF1 mice through weekly intraperitoneal (i.p.) passages of ascites fluid.

2. Experimental Groups:

  • Group 1: Untreated Control (Vehicle administration)

  • Group 2: this compound treatment

  • Group 3: 5-Azacytidine treatment (as a positive control)

3. Leukemia Cell Inoculation:

  • Harvest L1210 cells from the ascites fluid of a donor mouse.

  • Dilute the cells in RPMI 1640 medium.

  • Inject 1 x 10^5 L1210 cells in a volume of 0.1 mL per mouse via the i.p. route.

4. Drug Preparation and Administration:

  • This compound: Prepare a fresh suspension daily in sterile water for injection. Administer 38 mg/kg daily via oral gavage for 5 consecutive days, starting 24 hours after cell inoculation.

  • 5-Azacytidine: Prepare a fresh solution daily in Phosphate Buffered Saline (PBS). Administer 25 mg/kg daily via i.p. injection for 5 consecutive days, starting 24 hours after cell inoculation.

  • Vehicle Control: Administer sterile water for injection orally to the control group following the same schedule.

5. Monitoring and Endpoint:

  • Monitor the mice daily for clinical signs of disease progression and mortality.

  • The primary endpoint is survival. Record the date of death for each mouse.

  • Calculate the median survival time and the percentage increase in lifespan for each treatment group compared to the untreated control group.

Experimental_Workflow Start Start: L1210 Leukemia Model Cell_Inoculation Inoculate BDF1 mice with 1x10^5 L1210 cells (i.p.) Start->Cell_Inoculation Group_Allocation Allocate mice into 3 groups: - Control - Prodrug - AZA Cell_Inoculation->Group_Allocation Treatment Daily treatment for 5 days (starting 24h post-inoculation) Group_Allocation->Treatment Monitoring Daily monitoring of mice for health and survival Treatment->Monitoring Data_Analysis Analyze survival data: - Median Survival Time - % Increased Lifespan Monitoring->Data_Analysis End End of Study Data_Analysis->End

Figure 2. Workflow for in vivo anti-leukemia efficacy study.

Global DNA Methylation Assay

This protocol provides a general outline for assessing changes in global DNA methylation following treatment.

1. Sample Collection:

  • At a predetermined time point after the final drug administration (e.g., 24 hours), euthanize the mice.

  • Collect tissues of interest (e.g., bone marrow, spleen, or tumor cells).

2. DNA Isolation:

  • Isolate total DNA from the collected tissues using a standard DNA extraction kit or protocol (e.g., TRI Reagent method).[7]

3. Global Methylation Quantification:

  • Quantify global DNA methylation status using a commercially available kit, such as a Methylated DNA Quantification Kit.[7] These kits typically employ an ELISA-like method to detect 5-methylcytosine.

  • Follow the manufacturer's instructions for the specific kit used.

4. Data Analysis:

  • Determine the percentage of methylated DNA in each sample.

  • Compare the methylation levels between the treated and untreated control groups to assess the hypomethylating effect of the compounds.[2]

Conclusion

This compound represents a valuable tool in leukemia research as an orally bioavailable prodrug of 5-azacytidine. Its ability to induce DNA hypomethylation and exert anti-leukemic effects makes it a compound of interest for preclinical studies investigating epigenetic therapies. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential in various leukemia models.

References

Application Notes and Protocols for 2',3',5'-Tri-o-benzoyl-5-azacytidine in Myelodysplastic Syndrome (MDS) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1] Epigenetic modifications, particularly DNA hypermethylation, play a crucial role in the pathogenesis of MDS by silencing tumor suppressor genes.[1] 5-Azacytidine (B1684299) (azacitidine), a nucleoside analog, is a DNA methyltransferase (DNMT) inhibitor that has shown efficacy in treating MDS.[2] However, its clinical use is hampered by poor oral bioavailability and chemical instability.[1][3]

2',3',5'-Tri-o-benzoyl-5-azacytidine is a prodrug of 5-azacytidine designed to overcome these limitations. The benzoyl groups increase its stability and facilitate oral absorption. Once absorbed, these protective groups are cleaved by esterases in the body to release the active 5-azacytidine. This application note provides an overview of the use of this compound in MDS research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound acts as a prodrug, delivering the active compound 5-azacytidine. The mechanism of action of 5-azacytidine involves its incorporation into DNA and RNA.[2] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent global DNA hypomethylation.[4] This results in the re-expression of silenced tumor suppressor genes, promoting cell differentiation and apoptosis of malignant cells.[4] Its incorporation into RNA can also contribute to its cytotoxic effects by interfering with protein synthesis.[5]

dot

Mechanism_of_Action cluster_cellular Target Cell (MDS Clone) Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine Esterases Esterases Prodrug->Esterases Active_Drug 5-Azacytidine Incorporation_DNA Incorporation into DNA Active_Drug->Incorporation_DNA Incorporation_RNA Incorporation into RNA Active_Drug->Incorporation_RNA Esterases->Active_Drug DNMT_Inhibition DNMT Inhibition Incorporation_DNA->DNMT_Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition Incorporation_RNA->Protein_Synthesis_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Apoptosis Apoptosis & Differentiation Protein_Synthesis_Inhibition->Apoptosis Gene_Reexpression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Reexpression Gene_Reexpression->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro and In Vivo Data Summary
ParameterCell Line/Animal ModelValueReference
Pharmacokinetics (as 2',3',5'-triacetyl-5-azacitidine - TAC)
Oral BioavailabilityC57BL/6 miceSignificantly improved over 5-azacytidine[1][6]
Terminal Half-life (oral TAC-derived azacitidine)C57BL/6 mice9.2 hours[1]
Terminal Half-life (i.v. azacitidine)C57BL/6 mice6.8 hours[1]
In Vivo Efficacy (as 2',3',5'-triacetyl-5-azacitidine - TAC)
Median Survival (control)L1210 Leukemia Model8 days[1]
Median Survival (oral TAC 38 mg/kg)L1210 Leukemia Model12 days (50% increase in lifespan)[1]
Clinical Efficacy (of 5-azacytidine)
Overall Response Rate (RAEB/RAEB-T)MDS Patients49%[7][8]
Complete Remission (RAEB/RAEB-T)MDS Patients12%[7][8]
Partial Remission (RAEB/RAEB-T)MDS Patients25%[7][8]
Median Survival (all patients)MDS Patients13.3 months[7][8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on MDS cell lines.

Materials:

  • MDS cell lines (e.g., SKM-1, MOLM-13)

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MDS cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

dot

MTT_Assay_Workflow Start Start Seed_Cells Seed MDS cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Drug Add serial dilutions of This compound Incubate_24h_1->Add_Drug Incubate_72h Incubate 72h Add_Drug->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Remove_Supernatant Remove supernatant Incubate_4h->Remove_Supernatant Add_DMSO Add DMSO Remove_Supernatant->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Colony-Forming Cell (CFC) Assay

This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells from MDS patient bone marrow.

Materials:

  • Mononuclear cells (MNCs) isolated from bone marrow of MDS patients

  • This compound

  • MethoCult™ medium (e.g., H4434, STEMCELL Technologies)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Isolate MNCs from fresh bone marrow samples using Ficoll-Paque density gradient centrifugation.

  • Resuspend MNCs in IMDM.

  • Add 1 x 10^5 MNCs to 1 mL of MethoCult™ medium containing various concentrations of this compound or vehicle control.

  • Vortex the tubes to ensure even cell distribution.

  • Dispense 1.1 mL of the cell suspension into each 35 mm culture dish.

  • Incubate the dishes for 14-16 days in a humidified incubator.

  • Score the number and type of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope.[9][10][11]

In Vivo Efficacy Study in an MDS Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of orally administered this compound in a patient-derived xenograft (PDX) model of MDS.[12]

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Cryopreserved bone marrow MNCs from an MDS patient

  • This compound formulated for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Flow cytometry reagents for chimerism analysis

Procedure:

  • Irradiate NSG mice (e.g., 2.5 Gy) 24 hours before cell transplantation.

  • Thaw and wash the cryopreserved MDS patient MNCs.

  • Inject 5-10 x 10^6 MNCs intravenously into the tail vein of each mouse.

  • Monitor engraftment by analyzing peripheral blood for human CD45+ cells via flow cytometry at regular intervals (e.g., every 4 weeks).

  • Once engraftment is established (e.g., >1% human CD45+ cells), randomize mice into treatment and control groups.

  • Administer this compound or vehicle control daily via oral gavage for a defined treatment period (e.g., 21 days).

  • Monitor animal health and body weight regularly.

  • At the end of the study, collect peripheral blood, bone marrow, and spleen for analysis of human chimerism, disease burden (e.g., blast percentage), and pharmacodynamic markers (e.g., DNA methylation).

dot

In_Vivo_Workflow Start Start Irradiate_Mice Irradiate NSG mice Start->Irradiate_Mice Transplant_Cells Transplant MDS patient MNCs Irradiate_Mice->Transplant_Cells Monitor_Engraftment Monitor engraftment (hCD45+ in blood) Transplant_Cells->Monitor_Engraftment Randomize Randomize mice Monitor_Engraftment->Randomize Treatment Oral administration of Prodrug or Vehicle Randomize->Treatment Monitor_Health Monitor health and body weight Treatment->Monitor_Health Endpoint_Analysis Endpoint analysis: Chimerism, Disease Burden, Pharmacodynamics Monitor_Health->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for an in vivo efficacy study in an MDS xenograft model.

DNA Methylation Analysis by Pyrosequencing

This protocol provides a method to quantify the methylation status of specific gene promoters in MDS cells treated with this compound.

Materials:

  • Genomic DNA isolated from treated and untreated MDS cells

  • Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen)

  • PCR primers (one biotinylated) for the target gene promoter

  • Pyrosequencing instrument (e.g., PyroMark Q24, Qiagen)

  • Sequencing primers

Procedure:

  • Isolate high-quality genomic DNA from MDS cells.

  • Perform bisulfite conversion of the genomic DNA according to the manufacturer's protocol. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[13]

  • Amplify the bisulfite-converted DNA using PCR with a biotinylated forward or reverse primer.[14]

  • Perform pyrosequencing using the biotinylated PCR product as a template and a specific sequencing primer. The instrument will quantify the percentage of methylation at each CpG site within the sequenced region.[13][14][15]

  • Analyze the data to determine the change in methylation levels in response to treatment with this compound.

Conclusion

This compound represents a promising orally bioavailable prodrug of 5-azacytidine for the treatment of MDS. Its improved pharmacokinetic profile may lead to enhanced efficacy and patient convenience. The provided protocols offer a framework for researchers to investigate the preclinical activity of this compound and to further elucidate its mechanism of action in MDS. Further studies are warranted to determine its efficacy in MDS-specific animal models and to establish optimal dosing and treatment schedules for potential clinical applications.

References

Application Note: LC/MS/MS Analysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of the hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine, a prodrug of the epigenetic modifier 5-azacytidine (B1684299), using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Due to the instability of 5-azacytidine in aqueous solutions, prodrugs like this compound are developed to improve stability and oral bioavailability. This document outlines the methodology for sample preparation, chromatographic separation, and mass spectrometric detection of the parent compound and its hydrolysis products.

Introduction

5-azacytidine is a potent DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes. However, its clinical utility is hampered by its poor stability in aqueous environments, leading to rapid hydrolysis and degradation. To overcome this limitation, prodrug strategies are employed, such as the synthesis of this compound. The benzoyl groups protect the ribose hydroxyls, increasing the compound's stability. In vivo, these groups are expected to be cleaved by esterases to release the active 5-azacytidine. Therefore, a robust analytical method to monitor the hydrolysis of the prodrug and the formation of the active compound is crucial for pharmacokinetic and drug metabolism studies.

The hydrolysis of this compound is a stepwise process, proceeding through di- and mono-benzoylated intermediates before yielding the active 5-azacytidine. This application note describes an LC/MS/MS method capable of separating and quantifying the tri-, di-, mono-benzoyl intermediates, and the final active compound, 5-azacytidine.

Experimental Protocols

Sample Preparation
  • Materials:

    • Human Plasma (with anticoagulant, e.g., K2EDTA)

    • This compound standard

    • 5-azacytidine standard

    • Internal Standard (IS) (e.g., isotopically labeled 5-azacytidine)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Formic Acid (FA), LC/MS grade

    • Water, LC/MS grade

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Protocol for Plasma Samples:

    • Thaw plasma samples on ice to minimize degradation.

    • To a 100 µL aliquot of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of 10% acetonitrile in water with 0.1% formic acid.

    • Vortex briefly and transfer to an autosampler vial for LC/MS/MS analysis.

  • Protocol for In Vitro Hydrolysis Study:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the stock solution in PBS (pH 7.4) at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Follow steps 4-8 from the plasma sample preparation protocol.

LC/MS/MS Conditions
  • Liquid Chromatography:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 20
      1.0 20
      8.0 95
      10.0 95
      10.1 20

      | 12.0 | 20 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound557.2437.125
Di-benzoyl-5-azacytidine453.1333.120
Mono-benzoyl-5-azacytidine349.1229.115
5-azacytidine245.1113.120
Internal Standard (e.g., 13C,15N2-5-azacytidine)248.1116.120

Data Presentation

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an in vitro hydrolysis study of this compound in PBS at pH 7.4 and 37°C.

Time (minutes)This compound (%)Di-benzoyl-5-azacytidine (%)Mono-benzoyl-5-azacytidine (%)5-azacytidine (%)
0100000
1585.210.53.11.2
3072.118.36.53.1
6051.529.812.46.3
12026.838.222.112.9
2407.235.135.522.2

Visualizations

Hydrolysis Pathway of this compound

hydrolysis_pathway A 2',3',5'-Tri-o-benzoyl- 5-azacytidine B Di-benzoyl- 5-azacytidine A->B - Benzoyl group C Mono-benzoyl- 5-azacytidine B->C - Benzoyl group D 5-azacytidine (Active Drug) C->D - Benzoyl group

Caption: Stepwise hydrolysis of the prodrug to the active compound.

LC/MS/MS Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (ice-cold ACN) is->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc HPLC Separation (C18 Column) recon->lc ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the LC/MS/MS analysis of plasma samples.

Discussion

The presented LC/MS/MS method provides a sensitive and selective approach for the simultaneous determination of this compound and its hydrolysis products. The use of a C18 column with a gradient elution allows for the effective separation of the highly hydrophobic benzoylated prodrug from its more polar metabolites and the final active compound, 5-azacytidine. The MRM transitions were chosen to ensure high specificity and sensitivity for each analyte.

The stability of this compound is significantly higher than that of 5-azacytidine, as indicated by the slow hydrolysis rate in PBS at physiological pH and temperature. This enhanced stability is a key characteristic of an effective prodrug, potentially leading to improved pharmacokinetic properties in vivo. The stepwise loss of the benzoyl groups is consistent with esterase-mediated hydrolysis.

Conclusion

This application note details a robust and reliable LC/MS/MS method for the analysis of this compound hydrolysis. The provided protocols and methodologies are suitable for use in preclinical and clinical drug development to assess the stability, pharmacokinetics, and metabolism of this promising 5-azacytidine prodrug. The method can be readily adapted for the analysis of samples from various biological matrices.

Application Notes and Protocols for Preparing Stock Solutions of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Tri-o-benzoyl-5-azacytidine is a cytidine (B196190) analog and a prodrug of the DNA methyltransferase (DNMT) inhibitor 5-azacytidine (B1684299).[1] The benzoyl groups enhance the compound's hydrophobicity and stability, facilitating its use in various experimental settings.[2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and maximizing the compound's efficacy. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Table 1: Solubility Data for the Analogue 2',3',5'-triacetyl-5-azacytidine

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)10 mg/mL

Data is for 2',3',5'-triacetyl-5-azacytidine and serves as a reference.[4]

Based on its chemical structure, this compound is expected to be readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Weighing the Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 556.5 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 5.565 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For a 10 mM stock solution, if you weighed 5.565 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a dry and dark environment.[5] When stored properly, the stock solution is expected to be stable for an extended period. The acetylated analogue, TAC, is stable for at least 4 years at -20°C.[4]

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound.

  • Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Spills: In case of a spill, contain the material and clean the area with an appropriate solvent. Avoid generating dust.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Wear PPE B Tare Vial A->B 1. C Weigh Compound B->C 2. D Add DMSO C->D 3. E Vortex to Dissolve D->E 4. F Aliquot E->F 5. G Store at -20°C F->G 6.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context

This compound acts as a prodrug for 5-azacytidine, which is a potent inhibitor of DNA methyltransferases (DNMTs). Upon cellular uptake and metabolic activation where the benzoyl groups are removed, the resulting 5-azacytidine is incorporated into DNA. This incorporation leads to the covalent trapping and subsequent degradation of DNMTs, resulting in the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.

Signaling_Pathway Prodrug 2',3',5'-Tri-o-benzoyl- 5-azacytidine ActiveDrug 5-Azacytidine Prodrug->ActiveDrug Metabolic Activation (Esterase-mediated hydrolysis) DNA_Incorp Incorporation into DNA ActiveDrug->DNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression

Caption: Mechanism of action for this compound.

References

Application Notes and Protocols for Azacitidine Treatment in Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2',3',5'-Tri-o-benzoyl-5-azacytidine: While this document focuses on the application of azacitidine in glioma models, it is important to note that literature specifically detailing the use of its benzoylated prodrug, this compound, in this context is limited. Azacitidine and its acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine, have been more extensively studied. The protocols and data presented here are based on studies involving 5-azacytidine (B1684299), a potent DNA methyltransferase inhibitor. Researchers interested in this compound may consider these methodologies as a starting point for their investigations, adapting them as necessary for the specific physicochemical properties of the benzoylated compound.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment approaches. Epigenetic modifications, particularly DNA hypermethylation, play a crucial role in glioma pathogenesis by silencing tumor suppressor genes. 5-azacytidine (azacitidine), a nucleoside analog, acts as a DNA methyltransferase (DNMT) inhibitor, leading to DNA hypomethylation and re-expression of silenced genes.[1] This mechanism provides a strong rationale for its investigation as a therapeutic agent in glioma. Preclinical studies have demonstrated that azacitidine can reduce glioma cell growth, induce apoptosis, and inhibit cell migration.[2][3] Furthermore, it has shown efficacy in in vivo models, particularly in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), in IDH1 mutant gliomas.[4][5]

Data Presentation

In Vitro Efficacy of 5-Azacytidine on Glioblastoma Cell Lines
Cell LineTreatmentEndpointResultReference
U87MG5-azacytidineCell ViabilityDecreased with increasing concentrations[6]
U373MG5-azacytidineCell ViabilityDecreased with increasing concentrations[6]
Patient-derived C15-azacytidineCell ViabilityDecreased with increasing concentrations[6]
Patient-derived C25-azacytidineCell ViabilityDecreased with increasing concentrations[6]
U373MG5-azacytidineCell MigrationSignificantly inhibited after 4 hours[6]
In Vivo Efficacy of 5-Azacytidine in Glioma Models
Animal ModelGlioma TypeTreatmentPrimary OutcomeResultReference
Intracerebral GBM Mouse ModelPatient-derived xenograft5-azacytidineTumor GrowthSignificantly reduced[2][3]
Intracerebral GBM Mouse ModelU87MG, U373MG5-azacytidineTumor GrowthSignificantly reduced[2]
Subcutaneous & Orthotopic PDX ModelIDH1 R132H mutant5-azacytidineSurvivalExtended survival[4][5]
Subcutaneous & Orthotopic PDX ModelIDH1 R132H mutant5-azacytidine + TMZSurvivalEnhanced therapeutic effect of TMZ[4][5]
Mouse Model of Brain MetastasisTriple-Negative Breast CancerAzacitidine (2.5 mg/kg)Median SurvivalIncreased to 50 days (vs. 42 days for vehicle)[7]
Mouse Model of Brain MetastasisTriple-Negative Breast CancerAzacitidine (2.5 mg/kg)Tumor BurdenSignificantly reduced[7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed human glioblastoma cell lines (e.g., U87MG, U373MG) or patient-derived glioma cells in 96-well plates at a suitable density.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of 5-azacytidine. Include a vehicle control (e.g., PBS).

  • Incubation: Incubate the cells for a defined period (e.g., 3 days).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values as a percentage of the control to determine the effect of 5-azacytidine on cell viability.[6]

In Vitro Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Seed glioblastoma cells (e.g., U373MG) in 6-well plates and grow them to confluence.

  • Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing 5-azacytidine or a vehicle control.

  • Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 4 hours).

  • Data Analysis: Measure the width of the scratch at different points and compare the migration distance between the treated and control groups. A larger space between migration fronts in the treated group indicates inhibition of cell migration.[6]

In Vivo Xenograft Studies in Mice
  • Animal Models: Utilize immunodeficient mice (e.g., nude mice) for subcutaneous or intracerebral tumor implantation.

  • Cell Implantation:

    • Subcutaneous Model: Inject human glioblastoma cells (e.g., U87MG) suspended in a suitable medium (e.g., PBS) into the flank of the mice.

    • Intracerebral Model: Stereotactically inject glioblastoma cells into the brain of the mice.

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Measure tumor volume regularly using calipers.

    • Intracerebral Model: Monitor animal health and survival. Tumor growth can be assessed using imaging techniques like bioluminescence imaging (BLI) if luciferase-expressing cells are used.[7]

  • Treatment Administration: Once tumors are established, treat the mice with 5-azacytidine (e.g., 2.5 mg/kg body weight) or a vehicle control via a suitable route (e.g., intraperitoneal injection).[7] Combination therapies with agents like temozolomide can also be evaluated.[4]

  • Endpoint Analysis:

    • Monitor tumor size and animal survival.[2][3][5]

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and angiogenesis markers like CD31).[2][3]

Visualizations

cluster_0 Mechanism of 5-Azacytidine in Glioma Azacytidine 5-Azacytidine DNMT1 DNA Methyltransferase 1 (DNMT1) Azacytidine->DNMT1 Inhibits Apoptosis Apoptosis Azacytidine->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Azacytidine->Cell_Cycle_Arrest Induces DNA_Hypermethylation DNA Hypermethylation DNMT1->DNA_Hypermethylation Promotes Tumor_Suppressor_Genes Tumor Suppressor Genes DNA_Hypermethylation->Tumor_Suppressor_Genes Silences Gene_Silencing Gene Silencing Tumor_Growth Glioma Growth Tumor_Suppressor_Genes->Tumor_Growth Inhibits Gene_Silencing->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits Cell_Cycle_Arrest->Tumor_Growth Inhibits

Caption: Mechanism of 5-Azacytidine in Glioma Treatment.

cluster_1 In Vivo Xenograft Experimental Workflow start Start implant Implant Glioma Cells (Subcutaneous or Intracerebral) start->implant monitor_tumor Monitor Tumor Establishment implant->monitor_tumor randomize Randomize into Treatment Groups monitor_tumor->randomize treat Administer Treatment (5-Azacytidine vs. Vehicle) randomize->treat monitor_response Monitor Tumor Growth and Survival treat->monitor_response endpoint Endpoint Analysis (Tumor Excision, IHC) monitor_response->endpoint end End endpoint->end

Caption: Workflow for In Vivo Glioma Xenograft Studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine (TBA). The focus of this guide is to address challenges related to its limited solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBA) and why is its aqueous solubility a concern?

A1: this compound is a prodrug of the DNA methyltransferase inhibitor, 5-azacytidine (B1684299). The benzoyl groups attached to the ribose sugar increase the molecule's hydrophobicity and stability, particularly in organic solvents. This chemical modification, however, significantly reduces its solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo experimental setups that require a soluble form of the compound.

Q2: What is the expected aqueous solubility of TBA?

Q3: How is TBA metabolized to its active form, 5-azacytidine?

A3: TBA is designed to be metabolized in vivo by esterase enzymes, which are abundant in the liver. These enzymes hydrolyze the ester bonds, cleaving the benzoyl groups and releasing the active drug, 5-azacytidine, into circulation. This metabolic conversion is a critical step for the therapeutic activity of TBA.

Troubleshooting Guide: Improving TBA Solubility

This guide provides systematic approaches to address common issues encountered when preparing aqueous solutions of TBA for experimental use.

Issue 1: TBA precipitates out of solution upon addition to aqueous buffer.

This is the most common issue and is due to the hydrophobic nature of the TBA molecule. The following troubleshooting steps can be taken:

1. Initial Dissolution in an Organic Solvent (Co-solvent Strategy)

  • Explanation: The most straightforward approach is to first dissolve TBA in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a widely used technique for poorly water-soluble compounds.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).

  • Workflow:

    • Prepare a high-concentration stock solution of TBA in your chosen organic solvent (e.g., 10 mM, 50 mM, or higher, depending on the solvent's capacity).

    • For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration.

    • Crucially, ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

G cluster_workflow Co-solvent Dissolution Workflow A Weigh TBA powder B Dissolve in minimal 100% organic solvent (e.g., DMSO) to create a concentrated stock solution A->B C Vortex/sonicate until fully dissolved B->C D Serially dilute the stock solution into the final aqueous buffer C->D E Ensure final organic solvent concentration is non-toxic to cells (e.g., <0.5%) D->E F Solution ready for experiment E->F

Caption: Workflow for dissolving TBA using a co-solvent.

2. pH Adjustment

  • Explanation: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While TBA itself does not have readily ionizable groups, the stability of the parent drug, 5-azacytidine, is pH-dependent. The solubility of the analogous prodrug, TAC, has also been shown to vary with pH.

  • Considerations:

    • Assess the pH compatibility of your experimental system.

    • Prepare buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) and test the solubility of TBA.

    • Be aware that extreme pH values can lead to the hydrolysis of the benzoyl ester groups, prematurely releasing 5-azacytidine.

3. Use of Surfactants

  • Explanation: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like TBA, increasing their apparent solubility.

  • Recommended Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity compared to ionic surfactants.

  • General Protocol:

    • Prepare the aqueous buffer containing the desired concentration of the surfactant.

    • Add the TBA (or a concentrated stock in a co-solvent) to the surfactant-containing buffer.

    • Mix thoroughly. The optimal surfactant concentration will need to be determined empirically but typically ranges from 0.1% to 2% (w/v).

Issue 2: The prepared TBA solution is not stable and forms a precipitate over time.

This can be due to the slow kinetics of precipitation or potential degradation of the compound.

1. Temperature Control

  • Explanation: Solubility is often temperature-dependent. For some compounds, a slight increase in temperature can enhance solubility.

  • Action: Gently warm the solution (e.g., to 37°C) during preparation. However, be cautious as elevated temperatures can accelerate the hydrolysis of TBA. It is advisable to prepare fresh solutions for each experiment.

2. Use of Complexing Agents (Cyclodextrins)

  • Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like TBA, thereby increasing their aqueous solubility and stability.

  • Recommended Cyclodextrins: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • General Protocol:

    • Prepare a solution of the cyclodextrin (B1172386) in the aqueous buffer.

    • Add TBA to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex. The required molar ratio of cyclodextrin to TBA will need to be determined experimentally.

G TBA TBA (Hydrophobic) Complex TBA-Cyclodextrin Inclusion Complex (Water-Soluble) TBA->Complex CD Cyclodextrin (Hydrophilic exterior, hydrophobic interior) CD->Complex

Caption: Formation of a water-soluble TBA-cyclodextrin complex.

Quantitative Data Summary

As a reference for researchers, the following table summarizes the solubility data for the active metabolite, 5-azacytidine, and its acetylated prodrug, 2',3',5'-triacetyl-5-azacytidine (TAC). This data can serve as a helpful proxy for understanding the potential solubility behavior of TBA.

CompoundSolvent/ConditionSolubility
5-Azacytidine PBS (pH 7.2)~10 mg/mL
Ethanol~30 mg/mL
DMSO~30 mg/mL
Dimethylformamide~30 mg/mL
2',3',5'-triacetyl-5-azacytidine (TAC) pH 140 mg/mL
pH 325 mg/mL
pH 530 mg/mL
pH 730 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM TBA Stock Solution in DMSO

Materials:

  • This compound (TBA) powder (MW: 556.53 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out 5.57 mg of TBA powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM TBA Working Solution in Cell Culture Medium

Materials:

  • 10 mM TBA stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Calculate the volume of the 10 mM TBA stock solution needed. For example, to make 10 mL of a 100 µM working solution:

    • (V1)(10,000 µM) = (10,000 µL)(100 µM)

    • V1 = 100 µL

  • Add 9.9 mL of pre-warmed cell culture medium to a sterile 15 mL conical tube.

  • Add 100 µL of the 10 mM TBA stock solution to the medium.

  • Immediately vortex the solution gently to ensure rapid and uniform mixing. This will result in a final DMSO concentration of 1% (v/v). For sensitive cell lines, a lower final DMSO concentration may be necessary, which would require a more concentrated initial stock solution or serial dilutions.

  • Use the working solution immediately for your experiment.

Signaling Pathway and Mechanism of Action

TBA acts as a prodrug for 5-azacytidine, which is a DNA methyltransferase (DNMT) inhibitor. The following diagram illustrates the proposed mechanism of action.

G cluster_cellular_uptake Cellular Environment TBA This compound (TBA - Prodrug) Esterases Esterases TBA->Esterases AzaC 5-Azacytidine (Active Drug) Esterases->AzaC Kinases Kinases AzaC->Kinases AzaCTP 5-Azacytidine Triphosphate Kinases->AzaCTP DNA_Polymerase DNA Polymerase AzaCTP->DNA_Polymerase DNA DNA Incorporation DNA_Polymerase->DNA DNMT DNA Methyltransferase (DNMT) DNA->DNMT DNMT_inhibition DNMT Inhibition DNMT->DNMT_inhibition Gene_expression Altered Gene Expression DNMT_inhibition->Gene_expression

Caption: Proposed mechanism of action for this compound.

stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and drug development professionals working with 2',3',5'-Tri-o-benzoyl-5-azacytidine, focusing on its stability at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299).[1] The benzoyl groups are attached to the ribose sugar moiety to increase the compound's stability and hydrophobicity, which can improve its handling, formulation, and pharmacokinetic properties.[2] The parent drug, 5-azacytidine, is known to be highly unstable in aqueous solutions, particularly in alkaline media.[3] Understanding the pH-dependent stability of the benzoylated prodrug is critical for designing robust experimental protocols, developing stable formulations, and ensuring consistent delivery of the active compound.

Q2: How does the stability of this compound compare to its acetylated analog, TAC (2',3',5'-triacetyl-5-azacytidine)?

A2: Benzoyl protecting groups are known to offer greater resistance to premature hydrolysis compared to acetyl groups.[2] Therefore, this compound is expected to be more stable across a range of pH values than its acetylated counterpart, TAC. This enhanced stability is advantageous for multi-step chemical syntheses and pharmaceutical production.[2]

Q3: What is the expected degradation pathway of this compound in aqueous solutions?

A3: The degradation is expected to occur via a stepwise hydrolysis of the benzoyl ester groups, primarily mediated by esterases in biological systems or by pH-dependent hydrolysis in aqueous buffers.[2] This process sequentially releases the benzoyl groups, forming di- and mono-benzoyl intermediates before ultimately yielding the active parent compound, 5-azacytidine.[2] The 5-azacytidine itself can then undergo further degradation.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of compound in solution The solution pH is too high (alkaline). The parent compound, 5-azacytidine, is known to decompose quickly in alkaline media.Prepare fresh solutions before use. Buffer your solution to a slightly acidic or neutral pH (e.g., pH 5.0-6.5), where the parent drug exhibits maximum stability.[3] Store stock solutions at low temperatures (-20°C or -80°C).
Inconsistent results in cell-based assays The compound is degrading in the culture medium over the course of the experiment. Standard cell culture media is typically buffered to pH 7.2-7.4.Minimize the pre-incubation time of the compound in the medium. Consider a medium change with freshly diluted compound for long-term experiments. Run a time-course experiment to assess the compound's stability under your specific assay conditions.
Unexpected peaks in HPLC/LC-MS analysis These may correspond to hydrolysis intermediates (di- and mono-benzoyl-5-azacytidine) or degradation products of the parent 5-azacytidine.Characterize the unexpected peaks using mass spectrometry to confirm their identity. Refer to the expected degradation pathway. Adjust analytical methods to quantify both the parent prodrug and its key metabolites.

Data Presentation: Stability Profile

Table 1: Stability of the Analog 2',3',5'-triacetyl-5-azacytidine (TAC) at 25°C.

pH Time TAC (%) Di-acetyl (%) Mono-acetyl (%) 5-Azacytidine (%)
pH 1.0 1 hr99100
3 hr742240
6 hr3841210
29 hr1223146
pH 3.0 1 hr97300
3 hr96400
pH 7.4 29 hr~70\multicolumn{2}{c}{~30}0

Note: Data is for the acetylated analog (TAC) and serves as a reference. This compound is expected to be more stable.

Experimental Protocols

Protocol: pH-Dependent Stability Assessment

This protocol outlines a method to determine the stability of this compound in various aqueous buffer solutions.

  • Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 1, 3, 5, 7.4). Common choices include 2% Phosphoric acid for pH 1, 0.1% Formic Acid for pH 3, and phosphate-buffered saline (PBS) for pH 7.4.

  • Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Incubation: Dilute the stock solution into each pH buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Sampling: At specified time points (e.g., 0, 1, 3, 6, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (Optional but Recommended): Immediately mix the aliquot with a cold organic solvent like acetonitrile (B52724) to stop further degradation, especially for samples from higher pH buffers.[4]

  • Analysis: Analyze the samples using a validated reverse-phase HPLC or LC/MS/MS method. The method should be capable of separating the parent compound from its potential hydrolysis products (di-benzoyl, mono-benzoyl, and 5-azacytidine).

  • Data Calculation: Quantify the peak areas corresponding to the parent compound and its degradation products at each time point. Calculate the percentage of the parent compound remaining relative to the amount at time zero.

Visualizations

G Diagram 1: pH Stability Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (in Organic Solvent) incubation Incubate Compound in each pH Buffer prep_stock->incubation prep_buffers Prepare Aqueous Buffers (pH 1, 3, 5, 7.4) prep_buffers->incubation sampling Withdraw Aliquots at Time Points (t=0, 1, 3...) incubation->sampling quench Quench Reaction (e.g., cold Acetonitrile) sampling->quench hplc Analyze by HPLC or LC/MS/MS quench->hplc data Calculate % Remaining vs. Time hplc->data

Caption: Workflow for assessing compound stability at different pH values.

G Diagram 2: Expected Hydrolysis Pathway TBzAC 2',3',5'-Tri-o-benzoyl- 5-azacytidine DBzAC Di-benzoyl Intermediates TBzAC->DBzAC +H2O, -Benzoic Acid MBzAC Mono-benzoyl Intermediates DBzAC->MBzAC +H2O, -Benzoic Acid AC 5-Azacytidine (Active Drug) MBzAC->AC +H2O, -Benzoic Acid Deg Further Degradation Products AC->Deg +H2O, -Benzoic Acid

Caption: Stepwise hydrolysis of the prodrug to the active compound.

References

preventing premature hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature hydrolysis of 2',3',5'-Tri-o-benzoyl-5-azacytidine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the benzoyl groups important?

A1: this compound is a benzoylated prodrug of the DNA methyltransferase inhibitor 5-azacytidine (B1684299). The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups. These groups increase the compound's hydrophobicity and offer greater resistance to premature hydrolysis compared to other protecting groups like acetyls. This enhanced stability is crucial for experimental consistency and for in vivo applications where the compound must reach its target before being converted to the active 5-azacytidine, a process expected to occur via esterase-mediated hydrolysis primarily in the liver.

Q2: What are the main factors that contribute to the hydrolysis of this compound?

A2: The primary factors leading to the hydrolysis of the benzoyl ester bonds and the degradation of the 5-azacytidine core are:

  • pH: The ester linkages are susceptible to hydrolysis under both acidic and, more significantly, basic conditions. The 5-azacytidine ring itself is also unstable, particularly in alkaline media.

  • Temperature: Elevated temperatures dramatically accelerate the rate of hydrolysis for both the ester groups and the 5-azacytidine moiety.

  • Aqueous Solutions: Prolonged exposure to water can lead to hydrolysis. The 5-azacytidine component is known to be unstable in aqueous environments.

Q3: How can I detect and quantify the hydrolysis of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common method for analyzing the purity of this compound and quantifying its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the degradation process.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly low activity or inconsistent results. Premature hydrolysis of the compound to less active or inactive forms.1. Prepare solutions fresh before each experiment.2. Use anhydrous organic solvents for stock solutions.3. Minimize the time the compound is in aqueous solutions.4. Control the pH of aqueous buffers to be near neutral (pH ~7.0), where the parent 5-azacytidine is most stable.[1][2]
Precipitation of the compound in aqueous media. This compound is hydrophobic due to the benzoyl groups.1. Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous medium.2. Ensure the final concentration of the organic solvent is compatible with your experimental system.3. Use gentle warming and sonication to aid dissolution, but avoid high temperatures.
Appearance of extra peaks in HPLC chromatogram. These may correspond to hydrolysis products such as mono- and di-benzoyl-5-azacytidine, and the final active compound, 5-azacytidine.1. Compare the chromatogram to a reference standard if available.2. If standards are unavailable, consider the expected elution order (more benzoyl groups will lead to longer retention times in reverse-phase HPLC).3. Use HPLC-MS to identify the molecular weights of the degradation products.
Difficulty in dissolving the compound. The compound is a solid that may require specific conditions for solubilization.1. Refer to the supplier's instructions for recommended solvents.2. Start with a small volume of a strong organic solvent like DMSO.3. Vortex and gently warm if necessary.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber glass vial with a PTFE-lined cap

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and exposure to light and moisture.

    • Store the aliquots at -20°C or -80°C.

Protocol for HPLC Analysis of Hydrolysis

This protocol is adapted from methods used for similar acylated nucleosides and 5-azacytidine. Optimization for this compound may be required.

  • Instrumentation and Columns:

    • HPLC system with a UV detector or a mass spectrometer.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 242 nm (for UV detection)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • Start with a low percentage of Mobile Phase B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute the hydrophobic, benzoylated compound and its less hydrophobic hydrolysis products.

      • A re-equilibration step at the initial mobile phase composition is necessary between injections.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer or medium to be tested.

    • At specified time points, take an aliquot of the sample.

    • Quench the hydrolysis by diluting the sample in a cold, organic solvent-rich solution (e.g., the initial mobile phase) to prevent further degradation.

    • If necessary, centrifuge the sample to remove any precipitates before injection.

Quantitative Data Summary

Table 1: Stability of 5-Azacytidine in Aqueous Solutions (Data extrapolated from kinetic studies of 5-azacytidine)

pHTemperature (°C)Stability
Acidic25Moderately stable
7.0 25 Most stable
Alkaline25Rapid decomposition
7.437Degradation almost complete in ~150 minutes

Note: The benzoyl groups are expected to confer greater stability than what is shown for the unprotected 5-azacytidine.

Visualizations

Hydrolysis_Pathway A This compound B Di- and Mono-benzoyl Intermediates A->B Hydrolysis (esterases, pH, temp) C 5-Azacytidine (Active Compound) B->C Further Hydrolysis D Ring-Opened Degradation Products C->D Hydrolysis (pH, temp)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis (Optional) prep1 Weigh solid compound prep2 Dissolve in anhydrous DMSO prep1->prep2 prep3 Aliquot and store at -80°C prep2->prep3 exp1 Thaw aliquot prep3->exp1 exp2 Dilute in aqueous buffer (pH ~7.0) exp1->exp2 exp3 Perform experiment promptly exp2->exp3 an1 Take sample at time points exp3->an1 an2 Quench and prepare for HPLC an1->an2 an3 Analyze by RP-HPLC an2->an3

References

Technical Support Center: Optimizing 2',3',5'-Tri-o-benzoyl-5-azacytidine Dosage for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2',3',5'-Tri-o-benzoyl-5-azacytidine in cell culture experiments. The focus is on dosage optimization and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a benzoylated prodrug of the epigenetic modifier 5-azacytidine (B1684299). The benzoyl groups increase the compound's lipophilicity, potentially enhancing its cellular uptake. Once inside the cell, these groups are expected to be cleaved by intracellular esterases to release the active compound, 5-azacytidine. 5-azacytidine is a hypomethylating agent that incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferases (DNMTs) and subsequent re-expression of silenced genes.

Q2: I cannot find specific dosage recommendations for this compound for my cell line. Where should I start?

Direct dosage recommendations for this specific prodrug are not widely published. The optimization process should focus on the effective concentration of the active compound, 5-azacytidine. Therefore, it is recommended to perform a dose-response experiment based on typical concentrations of 5-azacytidine used for your cell type. The key is to determine the concentration of the prodrug that yields the desired effect of the active form.

Q3: How do I prepare and store this compound?

Due to its chemical nature, this compound should be dissolved in an organic solvent such as DMSO to create a stock solution. It is advisable to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous cell culture media is limited, so fresh dilutions should be prepared for each experiment.

Troubleshooting Guide

Problem 1: High Cell Toxicity or Death Observed

High levels of cytotoxicity are a common issue when working with cytotoxic compounds like 5-azacytidine and its prodrugs.

Possible Causes:

  • Concentration is too high: The administered dose of the prodrug releases a lethal amount of 5-azacytidine.

  • Treatment duration is too long: Prolonged exposure can lead to irreversible cellular damage.

  • Cell line is highly sensitive: Different cell lines exhibit varying sensitivities to DNMT inhibitors.

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Solutions:

  • Perform a Dose-Response Curve: Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with concentrations lower than those typically reported for 5-azacytidine.

  • Optimize Treatment Duration: Evaluate shorter exposure times. For example, treat cells for 24, 48, and 72 hours to find the optimal window for the desired effect with minimal toxicity.

  • Control for Solvent Effects: Ensure the final concentration of the solvent in the cell culture medium is consistent across all treatments (including vehicle controls) and is below the toxic threshold (typically <0.5% for DMSO).

Problem 2: No Observable Effect on Gene Expression or Demethylation

If you do not observe the expected changes in gene expression or DNA methylation, consider the following.

Possible Causes:

  • Concentration is too low: The dose of the prodrug is insufficient to produce an effective intracellular concentration of 5-azacytidine.

  • Inefficient prodrug conversion: The cell line may have low intracellular esterase activity, leading to poor conversion of the prodrug to its active form.

  • Insufficient treatment or recovery time: The effects of hypomethylation on gene expression can be delayed.

  • Compound degradation: The compound may have degraded due to improper storage or handling.

Solutions:

  • Increase the Concentration: Based on your initial dose-response data, try higher concentrations of the prodrug.

  • Verify Prodrug Activation: If possible, use an analytical method like LC-MS to measure the intracellular conversion of the prodrug to 5-azacytidine. Alternatively, run a parallel experiment with 5-azacytidine to confirm that the downstream pathway is responsive in your cell line.

  • Extend Post-Treatment Recovery: After treatment, allow cells to recover in fresh medium for several days, as the re-expression of silenced genes can take time.

  • Use Freshly Prepared Solutions: Always prepare fresh dilutions of the compound from a properly stored stock solution for each experiment.

Experimental Protocols & Data

Protocol: Determining Optimal Dosage via Dose-Response Assay

This protocol outlines a general workflow for optimizing the dosage of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in medium).

  • Cell Treatment: Remove the existing medium from the cells and add the 2x compound dilutions.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as an MTS or MTT assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Table 1: Example Dose Ranges of 5-Azacytidine in Various Cell Lines

The following table provides typical concentration ranges for the active compound, 5-azacytidine, which can serve as a starting point for optimizing the dosage of its prodrug.

Cell Line TypeCancer TypeTypical 5-Azacytidine Concentration RangeNotes
HL-60Leukemia0.5 - 5 µMHighly sensitive
K562Leukemia1 - 10 µM
A549Lung Cancer5 - 25 µM
MCF-7Breast Cancer1 - 20 µM
PC-3Prostate Cancer5 - 50 µMOften more resistant

Note: These are approximate ranges. The optimal concentration for this compound will need to be determined empirically.

Visual Guides

Metabolic Activation Pathway

cluster_cell Cell Prodrug This compound Active_Drug 5-Azacytidine Prodrug->Active_Drug Intracellular Esterases Incorporation Incorporation into DNA/RNA Active_Drug->Incorporation Inhibition DNMT Inhibition Incorporation->Inhibition Effect Gene Re-expression Inhibition->Effect

Caption: Intracellular activation of the prodrug to its active form, 5-azacytidine.

Experimental Workflow for Dosage Optimization

A 1. Seed Cells B 2. Prepare Serial Dilutions of Prodrug A->B C 3. Treat Cells for Defined Durations (e.g., 24, 48, 72h) B->C D 4. Assess Cell Viability (MTS/MTT) C->D E 5. Analyze Downstream Effects (e.g., qRT-PCR, Western Blot) C->E F 6. Determine Optimal Concentration & Duration D->F E->F

Caption: A stepwise workflow for determining the optimal dosage and treatment time.

Troubleshooting Decision Tree

Start Experiment Start Problem Observe Outcome Start->Problem Toxicity High Toxicity? Problem->Toxicity High Toxicity NoEffect No Effect? Problem->NoEffect No Effect Success Optimal Dosage Found Problem->Success Desired Effect Toxicity->NoEffect No Sol_Tox_1 Decrease Concentration Toxicity->Sol_Tox_1 Yes Sol_Tox_2 Shorten Treatment Duration Toxicity->Sol_Tox_2 Sol_NoEffect_1 Increase Concentration NoEffect->Sol_NoEffect_1 Yes Sol_NoEffect_2 Verify Prodrug Conversion NoEffect->Sol_NoEffect_2 Failure Re-evaluate Experiment NoEffect->Failure No Sol_Tox_1->Problem Sol_Tox_2->Problem Sol_NoEffect_1->Problem Sol_NoEffect_2->Problem

Caption: A decision tree to guide troubleshooting common experimental outcomes.

Technical Support Center: 2',3',5'-Tri-o-benzoyl-5-azacytidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 2',3',5'-Tri-o-benzoyl-5-azacytidine to yield 5-azacytidine (B1684299).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of this compound?

A1: The most frequently employed methods for removing the benzoyl protecting groups from this compound involve basic hydrolysis. Common reagents include ammonia (B1221849) in methanol (B129727), sodium methoxide (B1231860) in methanol, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2][3] These methods are effective at cleaving the ester linkages of the benzoyl groups.

Q2: Why is the choice of deprotection reagent important?

A2: The choice of reagent is critical due to the sensitivity of the 5-azacytidine product. The triazine ring in 5-azacytidine is susceptible to hydrolytic degradation, especially in aqueous or acidic conditions. Therefore, deprotection methods must be carefully selected to ensure efficient removal of the benzoyl groups while minimizing degradation of the final product.

Q3: I am observing low yields of 5-azacytidine after deprotection. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Deprotection: The reaction time or temperature may be insufficient for complete removal of all three benzoyl groups.

  • Product Degradation: The 5-azacytidine product is known to be unstable.[3] Exposure to harsh basic conditions for extended periods, or to acidic conditions during workup, can lead to degradation.

  • Impure Starting Material: The presence of impurities in the starting this compound can lead to side reactions and lower yields.

  • Workup and Purification Issues: The purification process, if not optimized, can result in significant product loss. 5-azacytidine has some aqueous solubility, which can complicate extraction and isolation.

Q4: How can I monitor the progress of the deprotection reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material and a reference standard of 5-azacytidine (if available), you can track the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Multiple spots on TLC corresponding to partially deprotected intermediates) Insufficient reaction time or temperature. Inadequate concentration of the deprotection reagent.Increase the reaction time and/or temperature gradually while monitoring by TLC. Use a higher concentration of the deprotection reagent.
Low Yield of Final Product Product degradation due to prolonged exposure to basic conditions. Degradation during workup (e.g., exposure to acidic pH). Inefficient extraction or purification.Optimize the reaction time to ensure complete deprotection without unnecessary delay. Neutralize the reaction mixture carefully during workup, avoiding strongly acidic conditions. Use a suitable solvent system for extraction and consider alternative purification methods like column chromatography with an appropriate stationary and mobile phase.
Presence of Impurities in the Final Product Side reactions occurring during deprotection. Co-elution of impurities during chromatography.Ensure the starting material is of high purity. Optimize the deprotection conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. Adjust the chromatography conditions (e.g., solvent gradient, different column) to improve separation.
Difficulty in Isolating the Product The product may be partially soluble in the workup solvents. The product may not crystallize easily.Carefully select extraction solvents to maximize product recovery. After purification, try different solvent systems for crystallization or consider lyophilization if the product is water-soluble.

Experimental Protocols

Below are detailed methodologies for common deprotection experiments.

Method 1: Deprotection using Ammonia in Methanol

  • Dissolution: Dissolve this compound in anhydrous methanol in a pressure-rated vessel.

  • Reagent Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until saturation, or add a pre-made solution of ammonia in methanol (typically 7N).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Deprotection using Sodium Methoxide in Methanol

  • Dissolution: Dissolve this compound in anhydrous methanol.

  • Reagent Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin or by careful addition of a weak acid (e.g., acetic acid).

  • Workup: Filter off the resin (if used) and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.[4]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring In-Process Control cluster_workup Workup & Purification cluster_final Final Product start 2',3',5'-Tri-o-benzoyl- 5-azacytidine reagent Select Deprotection Reagent (e.g., NH3/MeOH, NaOMe/MeOH) start->reagent reaction Reaction at Controlled Temperature reagent->reaction tlc Monitor by TLC/HPLC reaction->tlc workup Neutralization & Solvent Removal tlc->workup purification Column Chromatography or Recrystallization workup->purification end 5-Azacytidine purification->end

Caption: General workflow for the deprotection of this compound.

Troubleshooting_Logic start Low Yield or Impure Product incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection product_degradation Product Degradation? incomplete_deprotection->product_degradation No solution1 Increase Reaction Time/ Temperature or Reagent Conc. incomplete_deprotection->solution1 Yes purification_issue Purification Issue? product_degradation->purification_issue No solution2 Optimize Reaction Time/ Use Milder Conditions product_degradation->solution2 Yes solution3 Optimize Purification Method (e.g., different solvent system) purification_issue->solution3 Yes

References

purification of 5-azacytidine from 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 5-azacytidine (B1684299) from its protected intermediate, 2',3',5'-Tri-o-benzoyl-5-azacytidine.

Experimental Workflow and Protocols

The conversion of this compound to pure 5-azacytidine is a two-stage process involving the removal of benzoyl protecting groups (deprotection) followed by purification, typically via recrystallization.

cluster_workflow Purification Workflow A Starting Material (this compound) B Deprotection (Removal of Benzoyl Groups) A->B Base Treatment (e.g., DBU or NH3/MeOH) C Crude 5-Azacytidine (Solid Isolate) B->C Precipitation/ Filtration D Purification (Recrystallization) C->D Dissolution in Hot DMSO, add Anti-solvent E Final Product (Pure 5-Azacytidine) D->E Cooling & Crystallization cluster_troubleshooting Troubleshooting Common Issues Problem Problem Encountered (e.g., Low Yield, Low Purity) Cause1 Possible Cause: Incomplete Deprotection Problem->Cause1 Cause2 Possible Cause: Product Degradation Problem->Cause2 Cause3 Possible Cause: Inefficient Purification Problem->Cause3 Solution1 Solution: - Check reagent quality/age - Increase reaction time - Ensure proper mixing Cause1->Solution1 Solution2 Solution: - Use anhydrous solvents - Avoid high temperatures - Minimize exposure to water Cause2->Solution2 Solution3 Solution: - Optimize DMSO/anti-solvent ratio - Ensure slow cooling rate - Consider seeding with a crystal Cause3->Solution3

Technical Support Center: Oral Administration of 5-Azacytidine Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental work with oral 5-azacytidine (B1684299) prodrugs.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your in vitro and in vivo experiments with 5-azacytidine and its prodrugs.

Issue 1: Low or inconsistent oral bioavailability of 5-azacytidine in animal models.

  • Possible Cause A: Degradation of the prodrug or active 5-azacytidine in the formulation.

    • Troubleshooting Tip: 5-azacytidine is notoriously unstable in aqueous solutions.[1][2][3] Prepare formulations immediately before administration. If the formulation must be prepared in advance, store it at 2-8°C and use it within a few hours.[3] For longer-term storage, consider non-aqueous solvents like DMSO, although their suitability for oral administration needs careful consideration.[4]

  • Possible Cause B: Hydrolysis in the gastrointestinal (GI) tract.

    • Troubleshooting Tip: The aqueous environment of the GI tract can lead to the hydrolysis of 5-azacytidine and some of its prodrugs. Consider enteric-coated formulations to protect the compound from the acidic environment of the stomach.

  • Possible Cause C: Enzymatic degradation in the gut and liver.

    • Troubleshooting Tip: 5-azacytidine is rapidly deactivated by cytidine (B196190) deaminase. Prodrug strategies, such as acylation (e.g., 2′,3′,5′-triacetyl-5-azacytidine), can protect the molecule from enzymatic degradation, leading to improved bioavailability.

  • Possible Cause D: Poor absorption across the intestinal membrane.

    • Troubleshooting Tip: 5-azacytidine's hydrophilicity can limit its passive diffusion across the gut wall. Lipophilic prodrugs can enhance membrane permeability.[5] Evaluate the permeability of your prodrug using in vitro models like Caco-2 cell monolayers.

Issue 2: High variability in plasma concentrations of 5-azacytidine between subjects.

  • Possible Cause A: Inter-individual differences in metabolic enzyme activity.

    • Troubleshooting Tip: The activity of enzymes like cytidine deaminase can vary between individuals, leading to different rates of drug metabolism. Consider using a deaminase inhibitor like tetrahydrouridine (B1681287) (THU) in your experimental design to reduce this variability, though this adds another variable to the study.[6]

  • Possible Cause B: Inconsistent formulation and dosing.

    • Troubleshooting Tip: Ensure your formulation is homogenous and that the dosing procedure is consistent across all animals. For oral gavage, ensure the correct volume is administered each time.

  • Possible Cause C: Food effects.

    • Troubleshooting Tip: The presence of food in the GI tract can affect drug absorption. Standardize the fasting and feeding schedule of your animals to minimize this variability.

Issue 3: Difficulty in quantifying 5-azacytidine and its prodrugs in biological samples.

  • Possible Cause A: Instability of the analytes in the collected samples.

    • Troubleshooting Tip: 5-azacytidine is unstable in plasma. Collect blood samples in tubes containing a cytidine deaminase inhibitor like THU and process them immediately at low temperatures.[6] Store plasma samples at -70°C or lower.[6]

  • Possible Cause B: Inadequate sensitivity of the analytical method.

    • Troubleshooting Tip: Use a highly sensitive and specific analytical method like LC-MS/MS for accurate quantification of 5-azacytidine and its prodrugs at low concentrations.[6][7]

  • Possible Cause C: Interference from matrix components.

    • Troubleshooting Tip: Optimize your sample preparation method (e.g., solid-phase extraction) to remove interfering substances from the biological matrix.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of 5-azacytidine?

A1: The primary challenges are its poor chemical stability in aqueous solutions, leading to hydrolysis, and its rapid enzymatic degradation by cytidine deaminase in the gut and liver. These factors contribute to its low and variable oral bioavailability, which has been reported to be around 11-20% in humans for some oral formulations.[8][9][10][11]

Q2: How do prodrugs of 5-azacytidine address these challenges?

A2: Prodrugs are designed to improve the oral delivery of 5-azacytidine by masking the functional groups susceptible to degradation and by increasing its lipophilicity.[5][12] For example, acetylated prodrugs like 2′,3′,5′-triacetyl-5-azacytidine (TAC) have shown improved stability, solubility, and bioavailability in preclinical studies. These prodrugs are designed to be stable in the GI tract and are later converted to the active 5-azacytidine in the body.

Q3: What is the mechanism of action of 5-azacytidine?

A3: 5-azacytidine is a hypomethylating agent. It gets incorporated into DNA and RNA.[13] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[14] This can lead to the re-expression of silenced tumor suppressor genes. At higher doses, it is directly cytotoxic.[7]

Q4: How stable is 5-azacytidine in different solutions?

A4: 5-azacytidine is very unstable in aqueous solutions, and its degradation is pH and temperature-dependent.[1][2][15] It is most stable at a pH of around 6.5-7.0.[1][16] In aqueous solution at room temperature, significant degradation can occur within hours.[16] It is more stable in organic solvents like DMSO.[4]

Q5: What are the key pharmacokinetic parameters to consider for oral 5-azacytidine prodrugs?

A5: Key parameters include oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2). For a successful oral prodrug, you would expect to see a significant increase in F% and potentially a longer t1/2 compared to oral 5-azacytidine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and pharmacokinetics of 5-azacytidine and a representative prodrug, 2′,3′,5′-triacetyl-5-azacytidine (TAC).

Table 1: Physicochemical and Stability Properties of 5-Azacytidine

PropertyValueReference
Molecular Weight244.20 g/mol [16]
Solubility in Water12-14 mg/mL[4]
Solubility in DMSO25-52.7 mg/mL[4]
Optimal pH for Stability6.5 - 7.0[1][16]
Half-life in PBS (pH 7.4, 50°C)90 minutes[2]

Table 2: Comparative Pharmacokinetics of 5-Azacytidine and its Prodrug (TAC) in a Preclinical Model

ParameterOral 5-Azacytidine (from TAC)IV 5-AzacytidineReference
Terminal Half-life (T1/2)9.2 hours6.8 hours
Absolute Bioavailability58%N/A
Permeability Coefficient (x 10⁻⁶ cm/s)5-7 (for TAC)1-3 (for 5-azacytidine)

Experimental Protocols

Protocol 1: Quantification of 5-Azacytidine in Plasma using LC-MS/MS

This protocol is a generalized procedure based on published methods.[6][7]

  • Sample Collection and Handling:

    • Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and a cytidine deaminase inhibitor (e.g., 25 µg/mL tetrahydrouridine).[6]

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Store plasma samples at -70°C or below until analysis.[6]

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • Condition an Oasis MCX solid-phase extraction plate with methanol (B129727) followed by water.[6]

    • Load the plasma sample onto the plate.

    • Wash the plate with an appropriate buffer (e.g., 0.1% formic acid in water).

    • Elute the analyte using a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: YMC J'sphere M80 C18 column or equivalent.[6]

    • Mobile Phase: Isocratic elution with a mixture of methanol, water, and formic acid (e.g., 15:85:0.1, v/v/v).[6]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 5-azacytidine and an internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of 5-azacytidine in the samples by interpolating from the calibration curve.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of 5-azacytidine prodrugs.[17]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, HL-60) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Drug Treatment:

    • Prepare a series of dilutions of the 5-azacytidine prodrug in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well.

    • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

Challenges_in_Oral_5Aza_Administration cluster_challenges Core Challenges cluster_consequences Consequences cluster_solutions Prodrug Strategies cluster_outcome Desired Outcome instability Chemical Instability (Hydrolysis) bioavailability Low & Variable Oral Bioavailability instability->bioavailability degradation Enzymatic Degradation (Cytidine Deaminase) degradation->bioavailability absorption Poor GI Absorption (Hydrophilicity) absorption->bioavailability improved_pk Improved Pharmacokinetics protection Protect Susceptible Functional Groups protection->instability protection->degradation protection->improved_pk lipophilicity Increase Lipophilicity lipophilicity->absorption lipophilicity->improved_pk

Caption: Logical relationship of challenges and prodrug strategies for oral 5-azacytidine.

Experimental_Workflow_PK_Study cluster_invivo In Vivo Phase cluster_sample_prep Sample Processing cluster_analysis Analysis formulation Prodrug Formulation dosing Oral Administration to Animal Model formulation->dosing sampling Blood Sampling (with THU) dosing->sampling centrifugation Plasma Separation sampling->centrifugation spe Solid-Phase Extraction centrifugation->spe lcms LC-MS/MS Quantification spe->lcms pk_analysis Pharmacokinetic Analysis (Cmax, T1/2, AUC) lcms->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of an oral 5-azacytidine prodrug.

Signaling_Pathway_5Aza_MoA cluster_cellular_uptake Cellular Uptake and Metabolism cluster_incorporation Incorporation into Nucleic Acids cluster_downstream_effects Downstream Effects prodrug Oral 5-Aza Prodrug aza5 5-Azacytidine prodrug->aza5 Metabolic Conversion aza5_p 5-Azacytidine Phosphates aza5->aza5_p Phosphorylation dna_inc Incorporation into DNA aza5_p->dna_inc rna_inc Incorporation into RNA aza5_p->rna_inc dnmt_trap DNMT Trapping & Degradation dna_inc->dnmt_trap protein_inhibition Inhibition of Protein Synthesis rna_inc->protein_inhibition hypomethylation DNA Hypomethylation dnmt_trap->hypomethylation gene_reexpression Tumor Suppressor Gene Re-expression hypomethylation->gene_reexpression apoptosis Apoptosis gene_reexpression->apoptosis protein_inhibition->apoptosis

Caption: Simplified mechanism of action of 5-azacytidine.

References

long term storage conditions for 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2',3',5'-Tri-o-benzoyl-5-azacytidine

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of the solid compound, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. While the benzoyl groups enhance stability compared to the parent compound, 5-azacytidine (B1684299), low-temperature storage is a standard precaution for preserving the integrity of complex organic molecules. The solid form of 5-azacytidine is stable at -20°C[1].

Q2: How should I store solutions of this compound?

Due to the inherent instability of the 5-azacytidine ring system in aqueous solutions, it is strongly advised to prepare solutions fresh for each experiment. The parent compound, 5-azacytidine, is very unstable in aqueous solutions, with significant degradation occurring within hours at room temperature[2]. While the tri-benzoyl derivative is expected to be more stable, prolonged storage in solution, especially in protic solvents, is not recommended. If a stock solution must be prepared, use an anhydrous aprotic solvent like DMSO and store at -80°C. For 5-azacytidine, stock solutions in DMSO can be stored for up to 2 years at -80°C[1].

Q3: What signs of degradation should I look for?

Degradation of this compound may not be visually apparent. The primary method to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A change in the color of the solid material or the appearance of precipitates in a solution could also indicate degradation.

Q4: Can I store the compound at room temperature?

Short-term storage of the solid material at room temperature for the duration of weighing and handling is generally acceptable. However, for long-term storage, this is not recommended. The parent compound, 5-azacytidine, shows stability for at least 30 days at 25°C in its bulk form, but refrigeration is still recommended to prevent degradation at elevated temperatures[3]. Given the added benzoyl groups, this compound is likely more stable, but adherence to colder storage conditions is a best practice.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare fresh solutions for each experiment. Verify the purity of the solid compound using an appropriate analytical method (e.g., HPLC).
Difficulty dissolving the compound The compound may have degraded or absorbed moisture.Ensure the use of a high-purity, anhydrous solvent. If solubility issues persist, assess the compound's purity.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS) Presence of degradation products.Review storage conditions and solution preparation protocols. Compare the data to a reference standard if available.

Storage Condition Summary

Compound Form Solvent Storage Temperature Expected Stability
SolidN/A-20°CHigh (Years)
SolidN/A2-8°CModerate (Months)
SolutionAnhydrous DMSO-80°CGood (Months to Years)[1]
SolutionAqueous BuffersNot RecommendedVery Low (Hours)[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile, dry container.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Logical Workflow for Storage Decision

G A Start: Need to store This compound B Is it in solid form? A->B C Store at -20°C in a sealed container, protected from light and moisture. B->C Yes D Is it dissolved in a solvent? B->D No H End C->H E Is the solvent anhydrous aprotic (e.g., DMSO)? D->E Yes G Aqueous solution storage is not recommended. Prepare fresh before use. D->G No (Aqueous) F Store aliquots at -80°C. Avoid freeze-thaw cycles. E->F Yes E->G No F->H G->H

Caption: Decision tree for the storage of this compound.

References

Validation & Comparative

A Comparative Analysis of the Stability of 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical stability of two prominent prodrugs of the DNA methyltransferase inhibitor 5-azacytidine (B1684299): 2',3',5'-Tri-o-benzoyl-5-azacytidine and 2',3',5'-triacetyl-5-azacytidine. Understanding the stability profiles of these compounds is critical for their handling, formulation, and therapeutic application. This document summarizes available experimental data, outlines detailed methodologies for stability assessment, and visualizes key concepts.

Executive Summary

Both this compound and 2',3',5'-triacetyl-5-azacytidine (TAC) are designed to improve the poor stability and bioavailability of the parent compound, 5-azacytidine. The primary difference in their stability lies in the nature of their acyl protecting groups. The benzoyl groups in the former offer greater steric hindrance and hydrophobicity, leading to a higher resistance to premature hydrolysis compared to the acetyl groups in TAC. While direct comparative kinetic data is limited, the available literature suggests that the benzoyl derivative is chemically more stable.

Data Presentation: Stability Comparison

FeatureThis compound2',3',5'-triacetyl-5-azacytidine (TAC)5-Azacytidine (Parent Compound)
Protecting Groups BenzoylAcetylNone
Relative Chemical Stability Higher resistance to premature hydrolysis due to steric bulk and hydrophobicity of benzoyl groups.Less resistant to hydrolysis compared to the benzoyl analog. Designed for conversion to the active drug.Highly unstable in aqueous solutions, undergoes rapid hydrolysis.[1]
Hydrolysis Products Stepwise deprotection to mono- and di-benzoyl intermediates, ultimately releasing 5-azacytidine.Rapidly deacetylated to mono- and di-acetyl intermediates and then to 5-azacytidine. 99% hydrolysis to the parent compound reported within 24 hours under certain conditions.Reversible formation of N-(formylamidino)-N'-β-D-ribofuranosylurea, followed by irreversible degradation to 1-β-D-ribofuranosyl-3-guanylurea.[2]
Key Stability Factor Resistance of the benzoyl ester linkages to hydrolysis.Lability of the acetyl ester linkages, facilitating prodrug conversion.Susceptibility of the triazine ring to nucleophilic attack by water.[3]
In Vivo Conversion Anticipated to be hydrolyzed by esterases, primarily in the liver, to release 5-azacytidine.Rapidly deacetylated in vivo to release the active metabolite, 5-azacytidine.Not applicable.

Experimental Protocols

The stability of these 5-azacytidine prodrugs is typically assessed by monitoring the decrease of the parent compound and the appearance of its hydrolysis products over time using chromatographic techniques.

Experimental Protocol: HPLC-Based Stability Assay

This protocol outlines a general method for comparing the stability of this compound and 2',3',5'-triacetyl-5-azacytidine in aqueous solutions.

1. Objective: To determine and compare the rate of hydrolysis of this compound and 2',3',5'-triacetyl-5-azacytidine under controlled conditions (e.g., varying pH and temperature).

2. Materials:

  • This compound
  • 2',3',5'-triacetyl-5-azacytidine
  • 5-Azacytidine (as a reference standard)
  • High-purity water (HPLC grade)
  • Buffer solutions (e.g., phosphate, acetate, or citrate (B86180) buffers) at various pH values (e.g., 4.0, 7.4, 9.0)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic acid or other suitable mobile phase modifier
  • HPLC system with a UV detector
  • Reversed-phase C18 column

3. Procedure:

4. Data Analysis:

Visualizations

Signaling Pathway: Mechanism of Action

The following diagram illustrates the conversion of the prodrugs to the active 5-azacytidine and its subsequent mechanism of action as a DNA methyltransferase (DNMT) inhibitor.

Mechanism_of_Action cluster_prodrugs Prodrugs Prodrug_Benzoyl 2',3',5'-Tri-o-benzoyl- 5-azacytidine 5_Aza 5-Azacytidine (Active Drug) Prodrug_Benzoyl->5_Aza Esterase Hydrolysis Prodrug_Acetyl 2',3',5'-triacetyl- 5-azacytidine Prodrug_Acetyl->5_Aza Esterase Hydrolysis DNMT DNA Methyltransferase (DNMT) 5_Aza->DNMT Incorporation into DNA & Trapping DNA_Methylation DNA Methylation DNMT->DNA_Methylation Inhibition Gene_Expression Tumor Suppressor Gene Expression DNA_Methylation->Gene_Expression Repression

Caption: Prodrug conversion and mechanism of DNMT inhibition.

Experimental Workflow: HPLC Stability Assay

The diagram below outlines the key steps in the experimental workflow for assessing the stability of the two prodrugs using HPLC.

HPLC_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Prodrugs in Organic Solvent) Start->Prep_Solutions Dilution Dilute in Buffers (Varying pH) Prep_Solutions->Dilution Time_Zero Time Zero Analysis (HPLC Injection) Dilution->Time_Zero Incubation Incubate Samples (Controlled Temperature) Dilution->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling HPLC_Analysis HPLC Analysis (Quantify Prodrug & Products) Sampling->HPLC_Analysis Data_Analysis Data Analysis (Calculate Half-life) HPLC_Analysis->Data_Analysis Comparison Compare Stability Data_Analysis->Comparison

Caption: Workflow for comparative stability analysis via HPLC.

Logical Relationship: Factors Influencing Stability

This diagram illustrates the relationship between the chemical structure of the prodrugs and their resulting stability.

Stability_Factors cluster_benzoyl This compound cluster_acetyl 2',3',5'-triacetyl-5-azacytidine Prodrug_Structure Prodrug Structure Benzoyl_Groups Benzoyl Groups Prodrug_Structure->Benzoyl_Groups Acetyl_Groups Acetyl Groups Prodrug_Structure->Acetyl_Groups Steric_Hindrance Increased Steric Hindrance Benzoyl_Groups->Steric_Hindrance Hydrophobicity Increased Hydrophobicity Benzoyl_Groups->Hydrophobicity Higher_Stability Higher Chemical Stability Steric_Hindrance->Higher_Stability Hydrophobicity->Higher_Stability Less_Hindrance Less Steric Hindrance Acetyl_Groups->Less_Hindrance Lower_Hydrophobicity Lower Hydrophobicity Acetyl_Groups->Lower_Hydrophobicity Lower_Stability Lower Chemical Stability (Facilitates Prodrug Conversion) Less_Hindrance->Lower_Stability Lower_Hydrophobicity->Lower_Stability

Caption: Influence of acyl groups on prodrug stability.

References

A Comparative Guide to the In Vivo Anti-Leukemic Activity of 2',3',5'-Tri-o-benzoyl-5-azacytidine and 5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of oncology, particularly leukemia, the exploration of effective therapeutic agents with improved pharmacological profiles is a constant endeavor. This guide provides a detailed comparison of the in vivo anti-leukemic activity of 2',3',5'-Tri-o-benzoyl-5-azacytidine (TBA-AzaC), a prodrug of 5-azacytidine (B1684299) (AzaC), and AzaC itself. TBA-AzaC, also referred to as 2',3',5'-triacetyl-5-azacitidine (TAC) in some literature, has been investigated as a more stable, orally bioavailable alternative to AzaC.

Executive Summary

Experimental evidence from preclinical studies demonstrates that while intravenously administered 5-azacytidine shows potent anti-leukemic effects, the oral administration of its prodrug, this compound, also results in a significant increase in the lifespan of leukemic mice. Although the direct intraperitoneal application of 5-azacytidine at its maximum tolerated dose yielded a greater survival benefit in the described model, the oral efficacy of TBA-AzaC highlights its potential as a clinically valuable alternative, addressing the poor oral bioavailability of the parent compound.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from an in vivo study comparing the anti-leukemic efficacy of TBA-AzaC and AzaC in a murine leukemia model.

CompoundAdministration RouteDoseMedian Survival Time (days)Increased Lifespan (%)
Untreated Control--8-
This compound (TBA-AzaC/TAC)Oral (p.o.)38 mg/kg (equimolar to 25 mg/kg AzaC)1250
This compound (TBA-AzaC/TAC)Oral (p.o.)50 mg/kg1250
5-azacytidine (AzaC)Intraperitoneal (i.p.)25 mg/kg (maximum tolerated dose)17112

Data extracted from Newman et al., 2011.[1][2]

Experimental Protocols

The in vivo anti-leukemic activity was assessed using a well-established murine model of lymphocytic leukemia.

Animal Model: BDF1 mice were used for this study.

Leukemia Cell Line: The L1210 lymphocytic leukemia cell line was utilized. This is a classic model for predicting the efficacy of compounds against leukemias and lymphomas.[1]

Drug Administration:

  • This compound (TBA-AzaC/TAC): Administered orally (p.o.) on a daily basis for a total of 5 days at doses of 38 mg/kg and 50 mg/kg.[1]

  • 5-azacytidine (AzaC): Administered intraperitoneally (i.p.) at its maximum tolerated dose of 25 mg/kg daily for 5 days.[1]

Efficacy Assessment: The primary endpoint for assessing anti-leukemic activity was the median survival time of the treated mice compared to an untreated control group. The percentage of increased lifespan was calculated based on these survival times.[1]

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the experimental design and the underlying biological rationale, the following diagrams are provided.

G cluster_0 In Vivo Leukemia Model Preparation cluster_1 Treatment Groups cluster_2 Dosing Regimen cluster_3 Efficacy Evaluation L1210 L1210 Leukemia Cells Mice BDF1 Mice L1210->Mice Implantation Control Untreated Control Mice->Control Randomization TBA_AzaC_PO TBA-AzaC (Oral) Mice->TBA_AzaC_PO Randomization AzaC_IP AzaC (Intraperitoneal) Mice->AzaC_IP Randomization Dosing Daily Treatment for 5 Days Control->Dosing TBA_AzaC_PO->Dosing AzaC_IP->Dosing Survival Monitor Survival Dosing->Survival Data Calculate Median Survival Time & Increased Lifespan Survival->Data

Experimental workflow for in vivo anti-leukemic activity assessment.

G TBA_AzaC This compound (Oral Administration) Absorption Gastrointestinal Absorption TBA_AzaC->Absorption Metabolism In Vivo Metabolism (Esterase Activity) Absorption->Metabolism AzaC 5-azacytidine (Active Drug) Metabolism->AzaC Incorporation Incorporation into RNA and DNA AzaC->Incorporation DNMT_Inhibition Inhibition of DNA Methyltransferases (DNMTs) Incorporation->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Reexpression Re-expression of Tumor Suppressor Genes Hypomethylation->Gene_Reexpression Apoptosis Induction of Apoptosis in Leukemia Cells Gene_Reexpression->Apoptosis

Proposed mechanism of action for orally administered TBA-AzaC.

Discussion and Conclusion

The development of this compound as a prodrug of 5-azacytidine is a strategic approach to overcome the limitations of the parent drug, particularly its poor oral bioavailability.[1][2] The presented data indicates that oral administration of TBA-AzaC results in a notable anti-leukemic effect, extending the survival of tumor-bearing mice by 50%.[1] While intraperitoneal administration of 5-azacytidine at its maximum tolerated dose demonstrated a more pronounced effect with a 112% increase in lifespan, the efficacy of the oral prodrug is significant.[1]

The ability to administer an effective anti-leukemic agent orally offers substantial clinical advantages, including improved patient convenience and the potential for long-term maintenance therapy. The conversion of TBA-AzaC to the active 5-azacytidine in vivo allows it to exert its well-established mechanism of action, which involves incorporation into DNA and RNA, leading to the inhibition of DNA methyltransferases, subsequent DNA hypomethylation, re-expression of tumor suppressor genes, and ultimately, apoptosis of cancer cells.

References

Safety Operating Guide

Navigating the Safe Disposal of 2',3',5'-Tri-o-benzoyl-5-azacytidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent cytotoxic compounds like 2',3',5'-Tri-o-benzoyl-5-azacytidine is paramount. As a prodrug of the DNA methyltransferase inhibitor 5-azacytidine, this compound warrants stringent safety protocols due to the inherent hazards of its active metabolite, which is known to be carcinogenic, mutagenic, and toxic for reproduction. Adherence to proper disposal procedures is not only a regulatory requirement but a critical component of laboratory safety and environmental responsibility.

This guide provides a comprehensive, step-by-step plan for the operational and disposal management of this compound, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Handling Protocols

Prior to commencing any work with this compound, it is imperative to establish a designated work area. This area, which can be a specific workbench or a chemical fume hood, must be clearly marked with a warning sign indicating the presence of a carcinogenic and cytotoxic agent.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent accidental exposure.

PPE ComponentSpecificationRationale
Gloves Double gloving with nitrile glovesProvides an extra barrier against contamination. Disposable gloves should be discarded after each use or immediately upon contact with the compound.
Lab Coat Full-fastened, disposable or dedicatedPrevents contamination of personal clothing. Must not be worn outside the designated work area.
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize the risk of aerosol formation. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste management service, with incineration being the preferred final treatment method for cytotoxic waste.

Step 1: Segregation of Waste

At the point of generation, all waste contaminated with this compound must be segregated from general laboratory waste. Three categories of waste should be established:

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, wipes, and empty vials.

  • Liquid Waste: Includes unused solutions or solutions from experimental procedures.

  • Sharps Waste: Includes contaminated needles, syringes, and glass Pasteur pipettes.

Step 2: Packaging and Labeling of Waste

Proper packaging and labeling are crucial for the safe handling and transport of hazardous waste.

  • Solid Waste: Place in a dedicated, leak-proof container lined with a distinctive plastic bag (often yellow or purple for cytotoxic waste). The container must be clearly labeled as "Cytotoxic Waste" and "Carcinogenic Hazard," and should include the name of the compound.

  • Liquid Waste: Collect in a compatible, shatter-proof, and leak-proof container. The container should be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name. Avoid overfilling the container.

  • Sharps Waste: Place directly into a puncture-resistant sharps container that is specifically designated for cytotoxic sharps. This container must also be labeled as "Cytotoxic Sharps Waste."

Step 3: Storage of Hazardous Waste

Store all cytotoxic waste containers in a secure, designated area with limited access. This storage area should be away from general laboratory traffic and clearly marked with appropriate hazard symbols.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the cytotoxic waste. Ensure that all required documentation is completed accurately.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill SizeContainment and Cleanup Procedure
Small Spill (<5g or 5mL) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with absorbent material. 3. If the spill is a powder, gently dampen the absorbent material to prevent aerosolization. 4. Carefully collect all contaminated materials and place them in the cytotoxic solid waste container. 5. Clean the spill area with a suitable decontaminating agent (e.g., a high-pH cleaning solution), followed by a rinse with water.[1]
Large Spill (>5g or 5mL) 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean a large spill without specialized training and equipment.

IV. Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Generation Point cluster_1 Waste Segregation cluster_2 Packaging & Labeling cluster_3 Storage & Disposal start Work with this compound solid_waste Solid Waste (Gloves, Gowns, Vials) start->solid_waste Generate Waste liquid_waste Liquid Waste (Solutions) start->liquid_waste Generate Waste sharps_waste Sharps Waste (Needles, Glassware) start->sharps_waste Generate Waste package_solid Package in Labeled Cytotoxic Container solid_waste->package_solid package_liquid Package in Labeled Waste Bottle liquid_waste->package_liquid package_sharps Package in Labeled Cytotoxic Sharps Container sharps_waste->package_sharps storage Store in Secure, Designated Area package_solid->storage package_liquid->storage package_sharps->storage disposal Professional Hazardous Waste Disposal (Incineration) storage->disposal

Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations for the disposal of hazardous cytotoxic compounds. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.

References

Personal protective equipment for handling 2',3',5'-Tri-o-benzoyl-5-azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 2',3',5'-Tri-o-benzoyl-5-azacytidine based on the safety data for its active metabolite, 5-Azacytidine. This compound is a prodrug that is anticipated to convert to 5-Azacytidine, a compound with significant health hazards.[1] Users should handle this compound with the same precautions as 5-Azacytidine. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE based on the hazards associated with 5-Azacytidine, which include being harmful if swallowed, suspected of causing genetic defects, potentially causing cancer, and the possibility of damaging fertility or an unborn child.[2][3][4][5]

Protection Type Specific Recommendations Rationale
Hand Protection Wear protective gloves.To prevent skin contact with the compound.
Eye/Face Protection Use safety goggles with side-shields or a face shield.To protect eyes from dust, splashes, or aerosols.
Skin and Body Protection Wear impervious clothing, such as a lab coat or disposable gown.To prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary, especially when handling powders or creating aerosols.To prevent inhalation of the compound.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps to be taken before, during, and after handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Designated, Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Carefully Weigh/Measure Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_use Perform Experimental Procedures handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.